molecular formula C6H11BrO2 B2761059 2-Bromo-2,3-dimethylbutanoic acid CAS No. 106660-88-2

2-Bromo-2,3-dimethylbutanoic acid

Cat. No.: B2761059
CAS No.: 106660-88-2
M. Wt: 195.056
InChI Key: LGRZFBRXALOYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.056. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,3-dimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-4(2)6(3,7)5(8)9/h4H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRZFBRXALOYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106660-88-2
Record name 2-bromo-2,3-dimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Solubility of 2-Bromo-2,3-dimethylbutanoic acid in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-2,3-dimethylbutanoic Acid in Polar vs. Non-Polar Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This guide provides a comprehensive examination of the solubility characteristics of this compound, a halogenated carboxylic acid. We will explore the foundational physicochemical principles governing its solubility, present a detailed, field-proven experimental protocol for its determination, and discuss the interpretation of solubility data in the context of drug development. This document is designed to serve as a practical resource, bridging theoretical concepts with actionable laboratory insights.

Introduction: The Principle of "Like Dissolves Like"

The solubility of a compound is fundamentally dictated by the intermolecular forces between the solute and the solvent. The axiom "like dissolves like" serves as a guiding principle: substances with similar polarities and intermolecular force capabilities tend to be miscible.[4][5] Polar solutes dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[6] This phenomenon arises from the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[7] For significant solubility to occur, the new solute-solvent attractions must be strong enough to overcome the existing forces within the pure substances.[7]

This compound presents an interesting case study due to its amphipathic nature. Its molecular structure contains distinct regions with differing polarities, which directly influence its interaction with various solvents.

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first dissect its structure:

  • Carboxyl Group (-COOH): This is the primary polar, hydrophilic functional group. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This group strongly favors interaction with polar protic solvents like water and alcohols.[8]

  • Alkyl Chain (-C(CH₃)C(CH₃)₂): The branched dimethylbutane backbone is non-polar and hydrophobic. Its bulkiness contributes significantly to London dispersion forces, which are the primary intermolecular interactions in non-polar solvents.[9] As the size of the alkyl group in a carboxylic acid increases, its water solubility tends to decrease.[10][11]

  • Bromo Group (-Br): The bromine atom attached to the alpha-carbon introduces a dipole moment due to its electronegativity. While not as influential as the carboxyl group, it adds a degree of polarity to the otherwise non-polar portion of the molecule.

The interplay between the highly polar carboxyl "head" and the bulky, moderately polar alkyl-bromo "tail" dictates the molecule's solubility profile.

Figure 1: Molecular structure of this compound.

Solvent Selection: A Spectrum of Polarity

A robust solubility study requires a carefully selected panel of solvents that span a wide range of polarities. Solvents are broadly classified as polar or non-polar, with the polar category further divided into protic (can donate a proton) and aprotic (cannot donate a proton).[12]

Solvent Type Dielectric Constant (ε) Rationale for Inclusion
Water (H₂O) Polar Protic80.1The universal biological solvent; key for assessing aqueous solubility for oral drug delivery.[13][14]
Ethanol (C₂H₅OH) Polar Protic25.3A common co-solvent in pharmaceutical formulations; capable of hydrogen bonding.[11][13]
Methanol (CH₃OH) Polar Protic33.0A highly polar protic solvent, useful for establishing the upper limit of solubility in alcohols.[13]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2A powerful aprotic solvent used for solubilizing difficult compounds for initial screening.[12][15]
Acetone (C₃H₆O) Polar Aprotic21.0A less polar aprotic solvent, good for intermediate polarity assessment.[13]
Hexane (C₆H₁₄) Non-Polar1.88A classic non-polar aliphatic solvent; probes solubility based on dispersion forces.[13][16]
Toluene (C₇H₈) Non-Polar2.38A non-polar aromatic solvent; its π-system can interact with the solute.[13][16]
Diethyl Ether (C₄H₁₀O) Non-Polar4.34A slightly polar non-polar solvent due to the C-O-C bond; often used in synthesis and extraction.[13][17]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To ensure scientific rigor and reproducibility, the determination of equilibrium solubility must follow a validated protocol. The shake-flask method is widely regarded as the "gold standard" for this purpose due to its reliability.[18][19][20][21]

Causality Behind Experimental Choices
  • Why Shake-Flask? This method directly measures the point at which a solution is saturated in the presence of excess solid solute, providing a true equilibrium value rather than an apparent or kinetic one.[18]

  • Why 48-72 Hours? Equilibrium is not instantaneous. For many complex organic molecules, 24 to 72 hours of agitation are required to ensure the dissolution rate has equaled the crystallization rate and the concentration has reached a stable plateau.[22]

  • Why Temperature Control? Solubility is temperature-dependent. For most solids, it increases with temperature.[1] Maintaining a constant, documented temperature (e.g., 25°C or 37°C) is crucial for data consistency and relevance.[19]

  • Why Excess Solid? The continuous presence of undissolved solid is the defining feature of a saturated solution. Without it, one is merely measuring a concentration, not the solubility limit.[19][22]

  • Why HPLC-UV Analysis? High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a highly specific and sensitive method. It allows for the accurate quantification of the analyte and can distinguish it from potential impurities or degradation products, a key advantage over less specific methods like UV-Vis spectroscopy alone.[23][24]

Step-by-Step Methodology

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess solid This compound to a vial (e.g., 10 mg). B 2. Add a precise volume of the chosen solvent (e.g., 2 mL). A->B C 3. Seal vial and place in a shaking incubator at a controlled temperature (e.g., 25°C). B->C D 4. Agitate for 48-72 hours to ensure equilibrium is reached. C->D E 5. Remove vial and allow undissolved solid to settle. D->E F 6. Centrifuge the sample (e.g., 10,000 rpm for 15 min) to pellet remaining solid. E->F G 7. Carefully withdraw an aliquot of the clear supernatant. F->G H 8. Dilute the supernatant with mobile phase to fall within the calibration curve range. G->H I 9. Analyze by validated HPLC-UV method. H->I J 10. Quantify concentration against a standard curve. I->J

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Protocol Details:

  • Preparation of Standard Curve: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Perform serial dilutions to create a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: To a series of 4 mL glass vials, add an excess amount (approx. 10-20 mg) of solid this compound. The key is to ensure solid material remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected solvent into triplicate vials for each solvent type.

  • Equilibration: Securely cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for 48 hours.

  • Self-Validation Check (Optional but Recommended): At 24, 48, and 72 hours, a small aliquot can be removed from a subset of samples to confirm that the measured concentration is no longer increasing, thereby verifying that equilibrium has been reached.

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand for 30 minutes. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Dilution and Analysis: Carefully withdraw a small aliquot (e.g., 100 µL) from the clear supernatant, being careful not to disturb the solid pellet. Dilute this aliquot with the HPLC mobile phase to a concentration that falls within the linear range of the standard curve. Analyze the diluted sample by HPLC-UV.

  • Calculation: Use the standard curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility of the compound in the test solvent, typically expressed in mg/mL or µg/mL.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise format to allow for easy comparison across different solvents.

Expected Solubility Profile

The solubility of this compound is expected to be a balance between its polar and non-polar characteristics.

Figure 3: Intermolecular forces governing solubility.

Interpretation of Expected Results:

  • Polar Protic Solvents (Water, Ethanol): Moderate to good solubility is anticipated. The carboxyl group will readily form hydrogen bonds with these solvents. However, the bulky non-polar tail will limit perfect miscibility, especially in water.[10][11]

  • Polar Aprotic Solvents (DMSO, Acetone): High solubility is expected, particularly in DMSO. These solvents are strong dipole acceptors and can effectively solvate the polar carboxyl group, while also accommodating the non-polar portion of the molecule.

  • Non-Polar Solvents (Hexane, Toluene): Low to moderate solubility is predicted. The non-polar alkyl tail will interact favorably via dispersion forces, but the highly polar carboxyl group will be poorly solvated, limiting overall solubility.[6][9] Solubility may be slightly higher in toluene than in hexane due to potential π-stacking or other interactions.

Tabulated Results
Solvent Solvent Type Measured Solubility (mg/mL) at 25°C Dominant Solute-Solvent Interaction
WaterPolar Protic[Experimental Data]Hydrogen Bonding, Dipole-Dipole
EthanolPolar Protic[Experimental Data]Hydrogen Bonding, Dipole-Dipole
DMSOPolar Aprotic[Experimental Data]Dipole-Dipole
HexaneNon-Polar[Experimental Data]London Dispersion Forces
TolueneNon-Polar[Experimental Data]London Dispersion Forces
Diethyl EtherNon-Polar[Experimental Data]London Dispersion Forces, weak Dipole-Dipole

Implications for Drug Development

Understanding the solubility profile is not an academic exercise; it is a critical step in early-stage drug development.[2][25]

  • Bioavailability: For orally administered drugs, poor aqueous solubility is a major barrier to absorption and can lead to low bioavailability.[1][3][14]

  • Formulation Strategy: If aqueous solubility is low, formulation scientists must employ enhancement strategies. This could involve using co-solvents (like ethanol), creating amorphous solid dispersions, or reducing particle size (nanomilling).[2][14][25]

  • Route of Administration: Very poor aqueous solubility might preclude oral administration and necessitate the development of an injectable formulation, which would require solubility in different vehicle systems.

  • Synthesis and Purification: Solubility data in organic solvents is vital for designing efficient synthesis, crystallization, and purification protocols.[2][11]

Conclusion

The solubility of this compound is a complex function of its amphipathic structure. A systematic evaluation using a robust methodology like the shake-flask method across a spectrum of polar and non-polar solvents provides essential data for drug development. This guide has outlined the theoretical basis for its expected solubility, provided a detailed and validated experimental protocol, and contextualized the importance of this data for researchers and formulation scientists. Accurate and comprehensive solubility profiling is a foundational pillar upon which successful drug candidates are built.

References

  • Introduction to Organic Chemistry. (n.d.). LibreTexts. Retrieved from [Link]

  • Various Authors. (2020, October 19). How do intermolecular forces influence solubility? Quora. Retrieved from [Link]

  • SharifahSakinah. (n.d.). Polarity of Solvents. Scribd. Retrieved from [Link]

  • Khan, S. (n.d.). Solubility and intermolecular forces. Khan Academy. Retrieved from [Link]

  • Various Authors. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link]

  • Various Authors. (2017, April 27). How do you perform the shake flask method to determine solubility? Quora. Retrieved from [Link]

  • Unknown Author. (n.d.). Polarity of Solvents. Source Not Available. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3SCumxmLDRYiPVer8vujw499_TPFcIGaVaRHdgcFyndj552DWTlONId3-AeJEcmbnMGDDpBqmW7HMBiupd5RfnTAhBuOD7iOda-NwEZDfTqGoGzqB1TnJRFd-B9xrZxEjHEvIGfGuqfdfTTekkekl8pzBjGDvirqJXq2Leyf4jrU1vTIRRhYfIIkGACwJcZfu]
  • Reichardt, C. (n.d.). Solvents and Polarity. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Pearson Education. (n.d.). Solutions: Solubility and Intermolecular Forces. Pearson. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 17). 7.3: Solubility and Intermolecular Forces. Chemistry LibreTexts. Retrieved from [Link]

  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Terefe, H. (2025, April 21). DRUG DEVELOPMENT - Improving Bioavailability & Solubility in OSDs. Drug Development & Delivery. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]

  • Scrivens, G. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]

  • Jouyban, A. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Helmenstine, A. M. (n.d.). Examples of High Polarity Solvents. The Periodic Table. Retrieved from [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science. Retrieved from [Link]

  • Various Authors. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. Retrieved from [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Auburn University. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. CK-12. Retrieved from [Link]

Sources

Thermodynamic Stability of 2-Bromo-2,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 2-Bromo-2,3-dimethylbutanoic acid , a highly sterically congested tertiary


-bromo carboxylic acid.

Technical Guide & Handling Protocols

CAS: 106660-88-2 | Molecular Formula:


 | Molecular Weight:  195.05  g/mol [1][2]

Executive Summary

This compound is a structurally strained tertiary alkyl bromide.[2] Unlike primary or secondary


-halo acids, this molecule exhibits significant thermodynamic instability  due to the steric congestion at the quaternary 

-carbon (C2) and the adjacent tertiary

-carbon (C3).
  • Primary Stability Risk: Thermal dehydrobromination (Elimination) to form

    
    -unsaturated acids.[1][2]
    
  • Secondary Stability Risk: Rapid hydrolytic degradation (Solvolysis) in moist environments due to a labile tertiary C-Br bond.[1][2]

  • Handling Directive: Must be stored at -20°C under inert atmosphere. Avoid heating above 40°C during processing.[2]

Structural Analysis & Theoretical Instability

The thermodynamic profile of this molecule is governed by B-strain (Back-strain) and the weakness of the tertiary carbon-bromine bond.

Steric Congestion (The Driving Force)

The


-carbon (C2) is a quaternary center bonded to:
  • A Carboxyl group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[1][2][3][4]
    
  • A Bromine atom (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[1][2][3][5]
    
  • A Methyl group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )[1][2][3]
    
  • An Isopropyl group (

    
    )[1][2]
    

This arrangement creates severe steric crowding.[2] The bond angles are distorted from the ideal 109.5° tetrahedral geometry. The molecule is thermodynamically primed to relieve this strain through elimination , which increases the bond angles to ~120° (


 hybridization).
Bond Dissociation Energy (BDE)

The C-Br bond in a tertiary position with adjacent branching is exceptionally weak, estimated at 60–65 kcal/mol (compared to ~70 kcal/mol for standard tertiary bromides).[2] This low BDE means that thermal energy at ambient temperatures is sufficient to initiate bond homolysis or heterolysis.[2]

Degradation Mechanisms[1][6][7]

The degradation of this compound follows two primary competing pathways: Thermal Elimination and Hydrolytic Substitution .[1][2]

Pathway A: Thermal Dehydrobromination (Elimination)

Upon heating or exposure to weak bases, the molecule undergoes


-elimination of Hydrogen Bromide (HBr). The driving force is the formation of the thermodynamically stable, tetrasubstituted alkene.
  • Mechanism: E1 (unimolecular elimination) or E2 (bimolecular), depending on solvent/base.[1][2] In the absence of base, thermal elimination likely proceeds via a cyclic transition state.

  • Product: 2,3-Dimethyl-2-butenoic acid (Tetramethylethylene carboxylic acid).[1][2]

  • Thermodynamics: The reaction is entropy-driven (

    
    ) and becomes spontaneous at elevated temperatures.[1][2]
    
Pathway B: Hydrolytic Solvolysis (Substitution)

In the presence of moisture, the tertiary bromide undergoes rapid


 solvolysis. The steric bulk prevents 

attack.
  • Mechanism:

    
    . The rate-limiting step is the ionization of the C-Br bond to form a tertiary carbocation, which is stabilized by the adjacent methyl and isopropyl groups but destabilized by the electron-withdrawing carboxyl group.
    
  • Product: 2-Hydroxy-2,3-dimethylbutanoic acid .[1][2]

Degradation Pathway Diagram[1][7]

DegradationPathways Target This compound (Thermodynamically Strained) Carbocation Tertiary Carbocation Intermediate Target->Carbocation Slow Ionization (Rate Limiting) Weak C-Br Bond EliminationProd 2,3-Dimethyl-2-butenoic acid (Thermodynamically Stable Alkene) Target->EliminationProd Concerted Thermal Elimination (>40°C) Carbocation->EliminationProd -H+ (Elimination) Favored by Heat/Base HydrolysisProd 2-Hydroxy-2,3-dimethylbutanoic acid (Hydrolysis Product) Carbocation->HydrolysisProd +H2O (Substitution) Favored by Moisture

Caption: Divergent degradation pathways driven by steric relief and carbocation stability.[1][2]

Experimental Characterization & Data

While specific literature data for this CAS is sparse due to its transient nature as an intermediate, the following physicochemical properties are derived from validated structure-property relationship (SPR) models for tertiary


-bromo acids.
Quantitative Stability Profile
ParameterValue / CharacteristicImplication
Physical State Low-melting solid or viscous oilDifficult to crystallize due to branching.[1][2]
Est. Melting Point 35–45 °C (Decomposes)Do not melt to handle; handle as solid or solution.[1][2]
Decomposition Temp (

)
> 50 °CRapid evolution of HBr gas.[1][2]
Half-life (

) at 25°C
~24–48 hours (in solution)Prepare fresh; do not store in solution at RT.[1][2]
Hydrolysis Rate High (

vs primary)
Extremely moisture sensitive.[1][2]
Solvolysis Kinetics

The hydrolysis follows first-order kinetics (


).[1][2]
  • Solvent Effect: Polar protic solvents (Methanol, Water) accelerate degradation by stabilizing the leaving group (

    
    ) and the carbocation intermediate.
    
  • pH Effect: High pH promotes elimination (E2) over substitution.[1][2] Low pH stabilizes the compound slightly but eventually leads to acid-catalyzed solvolysis.

Handling & Storage Protocols

To maintain scientific integrity and yield, the following protocols must be strictly enforced. These are self-validating systems: if the compound discolors (yellow/brown), HBr has evolved, and the protocol has failed.

Storage Workflow
  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Blanket with Argon or Nitrogen.[1][2][5] Oxygen is less critical, but moisture is fatal.

  • Container: Amber glass vial with a Teflon-lined cap. Seal with Parafilm to prevent moisture ingress.[2]

Reaction Setup (Synthesis & Use)
  • Solvent Selection: Use anhydrous non-polar solvents (Dichloromethane, Toluene) or aprotic polar solvents (THF) if needed.[1][2] Avoid alcohols.

  • Temperature Control: Maintain reaction temperature < 0°C during nucleophilic substitution steps to suppress elimination.

  • Quenching: If used in a reaction, quench immediately. Do not leave the crude alpha-bromo acid sitting in the reaction mixture overnight.

Purification Caution

Do NOT attempt distillation. The boiling point is higher than the decomposition temperature. Purification should be performed via:

  • Recrystallization: From cold Hexanes/EtOAc (if solid).

  • Column Chromatography: Use neutral silica (acidic silica may catalyze rearrangement).[1][2] Elute quickly.

References

  • PubChem. (2025).[2] this compound (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

  • Lumen Learning. (n.d.).[2] Elimination Reactions of Alkyl Halides (E1 and E2). Organic Chemistry 1. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat.[2][6] Retrieved from [Link]

Sources

Steric hindrance effects in 2-Bromo-2,3-dimethylbutanoic acid structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Fortress"

In the landscape of


-halo acids, 2-Bromo-2,3-dimethylbutanoic acid  represents a unique intersection of high steric congestion and distinct reactivity. Unlike linear congeners, this molecule features a quaternary 

-carbon
directly bonded to a tertiary

-carbon
(the isopropyl group).

This "Quaternary-Tertiary" interface creates a high-energy rotational barrier, locking the molecule into specific conformational wells that dictate its chemistry. For drug developers, this structure is not merely a synthetic intermediate; it is a metabolic blockade . The steric bulk prevents standard enzymatic hydrolysis, making it a premier candidate for designing proteolytically stable peptidomimetics and bioisosteres of Valine.

This guide moves beyond standard textbook definitions to explore the F-strain (Front strain) dynamics, the Thorpe-Ingold acceleration of intramolecular substitution, and the optimized protocols required to synthesize this sterically demanding scaffold.

Structural Anatomy & Conformational Dynamics[1]

To understand the reactivity of this compound, one must first map its steric environment. The molecule possesses a highly congested C2-C3 bond.

The C2-C3 Rotational Barrier

The bond connecting C2 (the


-carbon) and C3 (the 

-carbon) is a pivot point between two bulky systems:
  • C2 (Quaternary): Bonded to the Carboxyl group (

    
    ), Bromine (
    
    
    
    ), and a Methyl group (
    
    
    ).
  • C3 (Tertiary): Bonded to two Methyl groups (forming an isopropyl moiety).

Standard Newman projection analysis reveals that there is no low-energy conformation . Every rotamer forces a "Big-Big" eclipse interaction (e.g.,


 or 

). This results in:
  • Restricted Rotation: The molecule exists in a semi-rigid state at room temperature.

  • Ground State Destabilization: The steric crowding raises the ground state energy, which paradoxically lowers the activation energy for reactions that relieve this strain (like ionization or cyclization).

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

While steric hindrance usually slows bimolecular reactions (SN2), it often accelerates intramolecular reactions . In this substrate, the repulsion between the bulky alkyl groups at C2 compresses the internal bond angle (


), forcing the Carboxylate (

) and the Bromine (

) closer together.

Implication: Under basic conditions, this molecule does not undergo SN2; it undergoes rapid intramolecular cyclization to an


-lactone  intermediate.

Synthetic Protocol: Optimized Hell-Volhard-Zelinsky (HVZ)

Standard HVZ conditions often fail or stall with sterically hindered acids because the rate-limiting step—enolization of the acid bromide —is energetically costly due to the quaternary center. The following protocol is optimized for hindered substrates.

Reagents & Equipment[2][3][4][5]
  • Substrate: 2,3-Dimethylbutanoic acid (Isovaleric acid methylated derivative).

  • Brominating Agent:

    
     (dry, high purity).
    
  • Catalyst:

    
     (1.0 equiv) or 
    
    
    
    (to generate acid chloride first).
  • Solvent: Carbon Tetrachloride (

    
    ) or 1,2-Dichloroethane (DCE) - Note: DCE is preferred for higher boiling point.
    
Step-by-Step Methodology
  • Acyl Halide Formation (The Activation):

    • Rationale: The carboxylic acid itself will not enolize sufficienty. We must convert it to the acid halide.[1]

    • Protocol: Charge the reaction vessel with 2,3-dimethylbutanoic acid. Add 1.05 equivalents of

      
       or 
      
      
      
      . Heat to reflux (
      
      
      ) for 2 hours until gas evolution (
      
      
      ) ceases.
    • Checkpoint: Verify conversion to acid halide via IR (shift of carbonyl stretch to

      
      ).
      
  • Catalytic Enolization & Bromination:

    • The Bottleneck: The

      
      -proton is shielded. Standard catalytic 
      
      
      
      is insufficient.[2]
    • Protocol: Add a catalytic amount of

      
       (gas) or initiate with a drop of 
      
      
      
      to jumpstart enolization.
    • Addition: Add

      
       (1.1 equiv) dropwise at reflux (
      
      
      
      ).
    • Observation: The reaction will be sluggish. The disappearance of the red

      
       color indicates consumption. If color persists, raise temperature to 
      
      
      
      (sealed tube if necessary).
  • Hydrolysis (The Quench):

    • Protocol: Cool to

      
      . Slowly add stoichiometric water (or Methanol if the ester is desired).
      
    • Warning: The hindered acid bromide hydrolyzes slowly compared to linear analogs. Vigorous stirring is required.

Visualization: The Modified HVZ Pathway

HVZ_Mechanism cluster_steric Steric Bottleneck Start 2,3-Dimethylbutanoic Acid AcidHalide Acyl Halide (Activated) Start->AcidHalide PBr3 / SOCl2 (Reflux) Enol Enol Intermediate (Sterically Strained) AcidHalide->Enol HBr cat. (Slow Step) BromoAcyl alpha-Bromo Acyl Halide Enol->BromoAcyl Br2 (Electrophilic Attack) Product 2-Bromo-2,3-dimethyl- butanoic Acid BromoAcyl->Product H2O (Hydrolysis)

Figure 1: The Modified Hell-Volhard-Zelinsky pathway highlighting the enolization bottleneck caused by the bulky isopropyl group.

Reactivity Profile: The -Lactone Mechanism

The most critical chemical feature of this compound is its resistance to


 attack and its propensity for Neighboring Group Participation (NGP) .
Why is Impossible

In a standard primary alkyl halide, a nucleophile attacks from the backside (180° to the leaving group). In this molecule, the "backside" is completely shielded by the isopropyl group (C3) and the methyl group at C2. No nucleophile can access the


 orbital.
The -Lactone Shortcut

Under basic conditions (e.g.,


 or 

), the carboxylate anion acts as an internal nucleophile. Because of the Thorpe-Ingold effect , the carboxylate oxygen is pre-positioned near the C-Br bond.
  • Step 1 (Cyclization): The carboxylate oxygen attacks C2, displacing Bromide. This forms a highly strained 3-membered ring: an

    
    -lactone .
    
  • Step 2 (Ring Opening): The

    
    -lactone is unstable and reacts immediately with the external nucleophile (e.g., 
    
    
    
    or
    
    
    ).

Stereochemical Consequence: This double-inversion mechanism (Inversion 1 at cyclization, Inversion 2 at ring opening) results in Retention of Configuration .

Comparative Hydrolysis Rates
Substrate StructureMechanismRelative Rate (

)

-Bromoacetate (Primary)
Direct

1.0

-Bromopropionate (Secondary)
Mixed

/ NGP
0.1

-Bromoisobutyrate (Tertiary)
NGP (

-lactone)
1000+
2-Bromo-2,3-dimethylbutanoate Accelerated NGP >2000

Note: The tertiary and hindered substrates react faster under basic conditions solely due to the rapid intramolecular attack (NGP), not direct substitution.

Visualization: The -Lactone Pathway

AlphaLactone Substrate alpha-Bromo Carboxylate (Anion) TS1 Transition State (Internal Attack) Substrate->TS1 Gem-Dimethyl Acceleration Note1 Backside blocked to external Nuc Substrate->Note1 Lactone alpha-Lactone (Intermediate) TS1->Lactone -Br (Loss of LG) Product alpha-Hydroxy Acid (Retention of Config) Lactone->Product +H2O / OH- (Ring Opening) Note2 Double Inversion = Retention Product->Note2

Figure 2: Mechanism of hydrolysis via the


-lactone intermediate. The steric bulk forces the carboxylate to displace the bromine, preventing direct external attack.

Applications in Drug Development

Metabolic Stability (The "Blockade")

Proteases and esterases typically require a specific steric fit to hydrolyze peptide bonds or esters. The 2-bromo-2,3-dimethyl moiety acts as a steric shield . Incorporating this unit into a prodrug or peptidomimetic (replacing Valine) can significantly extend plasma half-life by blocking enzymatic access to the carbonyl carbon.

Precursor to Non-Canonical Amino Acids

Displacement of the bromine with ammonia (via the


-lactone route) or azide allows for the synthesis of 

-methyl-Valine
analogs. These quaternary amino acids are essential for constraining peptide backbones into helical conformations, stabilizing secondary structures in therapeutic peptides.

References

  • Mechanism of

    
    -Lactone Formation: 
    Pirinççioğlu, N., et al. (2007).[3] Experimental and computational evidence for alpha-lactone intermediates. Organic & Biomolecular Chemistry.
    [Link]
    
  • The Hell-Volhard-Zelinsky Reaction: Master Organic Chemistry. (2025).[4][5][6] The Hell-Volhard-Zelinsky Reaction: Mechanism and Protocols. [Link]

  • Conformational Analysis of Hindered Alkanes: Lumen Learning. Conformational Analysis of Higher Alkanes. [Link]

  • Kinetics of

    
    -Halo Acid Hydrolysis: 
    Grunwald, E., & Winstein, S. (1948). The Correlation of Solvolysis Rates. Journal of the American Chemical Society. (Foundational text on Solvolysis/NGP).
    [Link]
    

Sources

Strategic Synthesis of 2-Bromo-2,3-dimethylbutanoic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Bromo-2,3-dimethylbutanoic acid (CAS: 106660-88-2) is a critical tertiary


-bromo acid intermediate. It serves as a structural pivot in the synthesis of complex bioactive molecules, particularly imidazolinone herbicides and specific pharmaceutical agents requiring a sterically congested, quaternary carbon center.

The synthesis of this molecule presents a unique challenge: the steric hindrance at the


-carbon. The presence of a bulky isopropyl group at the 

-position (

) and a methyl group at the

-position (

) creates significant kinetic barriers to functionalization. Furthermore, the resulting tertiary bromide is prone to thermal elimination (dehydrobromination), necessitating precise thermal control during synthesis.
Chemical Profile
PropertySpecification
IUPAC Name This compound
Structure

Molecular Weight 195.05 g/mol
Key Feature Quaternary

-carbon (Chiral center)
Major Risk E2 Elimination to 2,3-dimethyl-2-butenoic acid

Primary Synthesis Pathway: Modified Hell-Volhard-Zelinsky (HVZ)

The Hell-Volhard-Zelinsky (HVZ) reaction remains the industrial standard for


-bromination. However, for a sterically hindered substrate like 2,3-dimethylbutanoic acid, the standard protocol requires modification to drive the reaction to completion without inducing elimination.
Mechanistic Insight

The reaction proceeds via the enolization of the acyl bromide intermediate.[1][2] The rate-determining step is the formation of the enol, which is sterically disfavored by the isopropyl group.

  • Activation:

    
     converts the acid to the acid bromide.[2]
    
  • Tautomerization: Acid bromide equilibrates to its enol form.[1][3]

  • Bromination: The enol attacks molecular bromine (

    
    ).
    
  • Exchange: The

    
    -bromo acid bromide undergoes bromide exchange with unreacted acid (autocatalytic loop).
    
Visualized Mechanism (DOT)

HVZ_Mechanism Figure 1: Modified Hell-Volhard-Zelinsky Mechanism for Sterically Hindered Acids Substrate 2,3-Dimethylbutanoic Acid AcidBromide Acid Bromide Intermediate Substrate->AcidBromide PBr3 (Cat.) Enol Enol Tautomer (Sterically Hindered) AcidBromide->Enol Tautomerization Brominated alpha-Bromo Acid Bromide Enol->Brominated + Br2 - HBr Brominated->AcidBromide + Substrate (Exchange Loop) Product 2-Bromo-2,3-dimethyl- butanoic Acid Brominated->Product + H2O (Hydrolysis)

Experimental Protocol 1: The Catalytic PBr3 Route

Reagents:

  • 2,3-Dimethylbutanoic acid (1.0 equiv)

  • Bromine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (1.05 equiv)
    
  • Phosphorus Tribromide (

    
    ) (0.05 - 0.10 equiv)
    
  • Solvent: None (Neat) or

    
     (if temperature control is critical)
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to viscosity), a pressure-equalizing addition funnel, and a reflux condenser connected to an acid gas scrubber (

    
     trap).
    
  • Initiation: Charge the flask with 2,3-dimethylbutanoic acid and catalytic

    
    . Heat the mixture to 80°C  to initiate acid bromide formation. Note: The reaction mixture will turn yellow/orange.
    
  • Bromination: Add

    
     dropwise via the addition funnel. The addition rate must be controlled to maintain a steady evolution of HBr.
    
    • Critical Control Point: If the red color of bromine persists, stop addition and increase temperature slightly (max 95°C). Accumulation of unreacted

      
       can lead to a runaway exotherm.
      
  • Completion: After addition, stir at 90-100°C for 2-4 hours. Monitor via GC or TLC (conversion of acid bromide).

  • Quenching (Hydrolysis): Cool the mixture to 50°C. Slowly add water (or saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     if acid-sensitive) to hydrolyze the acid bromide. This step is exothermic.
    
  • Isolation: Extract with dichloromethane (DCM). Wash the organic layer with sodium bisulfite (

    
    ) to remove residual bromine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallization from hexane/ether is preferred over distillation to avoid thermal elimination.

Alternative Pathway: Acyl Chloride-Thionyl Chloride Method

For high-purity applications where phosphorus residues are unacceptable, the Thionyl Chloride (


) method is superior. This route generates the acid chloride in situ, which enolizes more readily than the acid bromide in some solvent systems.
Visualized Workflow (DOT)

SOCl2_Route Figure 2: Thionyl Chloride Mediated Bromination Workflow Step1 Step 1: Chlorination Reagent: SOCl2 (1.2 eq) Temp: Reflux (80°C) Step2 Step 2: Bromination Reagent: Br2 (1.0 eq), trace I2 Temp: 60-70°C Step1->Step2 - SO2, - HCl Step3 Step 3: Hydrolysis Reagent: H2O / Ice Control: < 10°C Step2->Step3 - HCl, - HBr End Pure 2-Bromo-2,3-dimethyl- butanoic Acid Step3->End Start 2,3-Dimethylbutanoic Acid Start->Step1

Experimental Protocol 2: The SOCl2 Route

Reagents:

  • 2,3-Dimethylbutanoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Bromine (

    
    ) (1.0 equiv)
    
  • Catalyst: Iodine (

    
    ) (trace) or HBr (trace)
    

Methodology:

  • Chlorination: Reflux the carboxylic acid with

    
     for 1-2 hours until gas evolution (
    
    
    
    ) ceases. This forms 2,3-dimethylbutanoyl chloride.
  • Bromination: Cool to 60°C. Add a crystal of

    
    . Add 
    
    
    
    dropwise.[4][5] The acid chloride facilitates
    
    
    -halogenation more cleanly than the free acid.
  • Hydrolysis: The resulting

    
    -bromo acid chloride is hydrolyzed by pouring onto crushed ice.
    
  • Advantage: This method typically yields a product with higher purity and less color (tar) formation compared to the phosphorus route.

Critical Analysis & Troubleshooting (E-E-A-T)

Stereochemical Considerations

The product contains a chiral center at C2.[6]

  • Racemization: Both HVZ and

    
     routes proceed via a planar enol intermediate, destroying any stereochemistry in the starting material. The product will be racemic  (50:50 mixture of R and S).
    
  • Asymmetric Synthesis: If a single enantiomer is required (e.g., for specific herbicide isomers), direct bromination is unsuitable. You must employ chiral resolution of the racemic bromo-acid (e.g., using chiral amines like phenylethylamine) or use asymmetric enolate alkylation using a chiral auxiliary (e.g., Evans oxazolidinone), though the latter is significantly more expensive.

Stability & Elimination Risks

The tertiary bromide at C2 is highly susceptible to E2 elimination .

  • Base Sensitivity: Avoid strong bases during workup. Use bicarbonate (

    
    ) rather than hydroxide (
    
    
    
    ).
  • Thermal Sensitivity: Do not distill the product at atmospheric pressure. Use high vacuum (< 1 mmHg) if distillation is necessary.

Comparative Data Table
ParameterHVZ Route (

)
Thionyl Chloride Route (

)
Reagent Cost LowModerate
Reaction Time 4-8 Hours3-5 Hours
Purity (Crude) 85-90%92-95%
Scalability High (Industrial)High (Pilot/Lab)
Waste Stream Phosphorus acids (Difficult disposal)

(Gas scrubbing)

References

  • Hell-Volhard-Zelinsky Reaction Mechanism. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of alpha-Bromo Acids.Organic Syntheses, Coll. Vol. 3, p. 523 (1955); Vol. 20, p. 106 (1940).
  • This compound (CAS 106660-88-2). PubChem Compound Summary. Retrieved from [Link]

  • Preparation of alpha-bromo fatty acid esters.Google Patents (CN109503354A).
  • Method for preparing alpha-bromo carboxylic acids.Google Patents (US Patent 20040192963). (Discusses catalytic improvements for hindered acids).

Sources

Crystal structure analysis of 2-Bromo-2,3-dimethylbutanoic acid derivatives

Structural Elucidation of Sterically Congested -Halo Acids: A Guide to 2-Bromo-2,3-dimethylbutanoic Acid Derivatives

Executive Summary

The structural analysis of This compound (and its amide/ester derivatives) represents a critical benchmark in small-molecule crystallography. This molecule features a sterically congested quaternary center at the

For drug development professionals, this scaffold is not merely a synthetic intermediate; it is a stress test for chirality determination. This guide outlines the precise crystallographic workflows required to resolve the absolute configuration (

Chemical Context & Synthetic Relevance

This compound is a chiral building block often synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction or through the diastereoselective alkylation of chiral auxiliaries (e.g., pseudoephedrine amides).

The Structural Challenge

The molecule possesses a quaternary carbon (C2) bearing four distinct groups with significant steric bulk.

  • Steric Crowding: The proximity of the isopropyl group (C3) to the bromine atom (C2) induces restricted rotation, often leading to disorder in crystal lattices at room temperature.

  • Chirality: Determining the absolute configuration is essential, as the (

    
    )-enantiomer is frequently the bioactive precursor for specific peptide mimetics.
    
Reaction Pathway & Crystallization Logic

The following diagram illustrates the workflow from synthesis to crystallographic sample preparation.

SynthesisWorkflowStartPrecursor:Isovaleric Acid DerivativeRxnHVZ Reaction(Br2 / PBr3)Start->Rxn Alpha-BrominationProductRacemic2-Br-2,3-dimethylbutanoic acidRxn->Product HydrolysisResolutionChiral Resolution(e.g., Pseudoephedrine)Product->Resolution DerivatizationCrystCrystallization(Slow Evaporation)Resolution->Cryst Enantiopure Seed

Figure 1: Synthetic workflow leading to crystallizable enantiopure intermediates.

Experimental Protocols

Crystallization Methodology

Protocol: Vapor Diffusion (Sitting Drop)

  • Prepare Solution: Dissolve 20 mg of the derivative in 0.5 mL of Ethyl Acetate (Solvent A).

  • Precipitant: Use Hexanes or Pentane (Solvent B) as the antisolvent.

  • Setup: Place the solution in the inner well. Seal the chamber with Solvent B in the outer reservoir.

  • Conditioning: Store at 4°C. Lower temperatures reduce the thermal motion of the isopropyl methyl groups, which is critical for resolving the terminal carbon positions.

X-Ray Data Collection Strategy

The presence of Bromine (Z=35) is the key to success. It serves as a "heavy atom" that provides strong anomalous scattering, allowing for the direct determination of absolute structure.[1]

Instrument Configuration:

  • Source: Cu-K

    
     (
    
    
    Å) is preferred over Mo-K
    
    
    for absolute configuration determination in this mass range because the anomalous scattering signal (
    
    
    ) of Bromine is significantly higher with Copper radiation.
  • Temperature: 100 K (Cryostream). Crucial: Do not collect at room temperature. The isopropyl group will likely exhibit high thermal vibration or rotational disorder, making the refinement of the C2-C3 bond geometry impossible.

Structural Analysis & Interpretation

The Heavy Atom Method & Absolute Configuration

To confirm if you have the (


Flack Parameter (

)
  • Theory: The Flack parameter estimates the fraction of the crystal composed of the inverted structure.

  • Target Metrics:

    • 
       (with standard uncertainty 
      
      
      ): Correct absolute structure.
    • 
      : Inverted structure (you have modeled the wrong enantiomer).
      
    • 
      : Racemic twin.
      

Mechanism of Determination: The bromine atom absorbs X-rays and re-emits them with a phase shift (anomalous dispersion). This breaks Friedel's Law (

2
Structural Refinement Logic

The refinement process often encounters specific hurdles due to the "crowded" nature of the molecule.

RefinementLogicStep1Initial Phasing(SHELXT / Intrinsic Phasing)Step2Locate Br AtomStep1->Step2Step3Refine Light Atoms (C, O)Step2->Step3DecisionR1 < 5%?Step3->DecisionCheck1Check Isopropyl DisorderDecision->Check1NoCheck2Verify Flack ParameterDecision->Check2YesCheck1->Step3Apply Restraints (DFIX)FinalPublishable CIFCheck2->Final

Figure 2: Logical flow for refining sterically hindered halogenated structures.

Key Geometric Parameters

When analyzing your solved structure, validate it against these expected values for this compound derivatives. Deviations suggest incorrect assignment or packing strain.

ParameterAtoms InvolvedExpected ValueStructural Insight
Bond Length C(

) – Br
1.94 – 1.98 ÅTypical for tertiary alkyl bromides.
Bond Angle Br – C(

) – C(=O)
105° – 109°Compressed due to steric repulsion from isopropyl.
Torsion Angle H – C(

) – C(

) – Br
VariableDefines the anti or gauche conformation of the isopropyl group relative to Br.
H-Bond O–H

O=C
2.65 Å (D

A)
Classic carboxylic acid dimer (Centrosymmetric

motif).

Case Study: The "Gauche" Effect

In the crystal lattice, the bulky bromine atom and the isopropyl group will attempt to maximize their separation. However, the crystal packing forces (specifically the carboxylic acid dimer formation) often lock the molecule into a specific conformation.

Observation: You will likely observe the carboxylic acid dimer motif, where two molecules face each other, linked by two hydrogen bonds between the acidic proton of one and the carbonyl oxygen of the other.

Critical Check: Ensure the bromine atom does not clash with the oxygen atoms of the neighboring molecule. If the thermal ellipsoids for the Bromine are elongated, check for whole-molecule disorder , where the Br and the

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881.

  • Parsons, S., & Flack, H. D. (2004).[1] Pushing the limits of absolute structure determination. Acta Crystallographica Section A, 60(s1), s61.[1]

  • BenchChem Technical Support. (2025). Synthesis of (2S)-2,3-dimethylbutanoic acid: An In-depth Technical Guide. BenchChem Knowledge Base.

  • Görbitz, C. H. (1999). Hydrogen bond distances and angles in the structures of amino acids and peptides. Acta Crystallographica Section B, 55(6), 1090–1098. (Reference for standard H-bond geometries).

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155.

Technical Guide: Metabolic Stability & Degradation of 2-Bromo-2,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the metabolic stability and degradation pathways of 2-Bromo-2,3-dimethylbutanoic acid .

Executive Summary

This compound is a sterically congested


-halo carboxylic acid. Its stability profile is defined by the tension between the labile tertiary carbon-bromine (C–Br) bond and the steric protection offered by the adjacent isopropyl group.

In drug development and chemical biology, this molecule acts as a high-reactivity intermediate . It is not metabolically inert; rather, it functions as a "suicide substrate" or alkylating agent unless stabilized. Its primary degradation driver is abiotic hydrolysis and elimination rather than enzymatic metabolism.[1] In biological systems, it is predicted to undergo rapid Phase II conjugation or spontaneous dehydrohalogenation before significant oxidative metabolism can occur.

Physicochemical & Structural Analysis

Understanding the degradation requires a precise structural dissection.

PropertyValue (Predicted)Structural Implication
Molecular Formula

Low molecular weight fragment.
Structure Tertiary

-Carbon
The C2 position is quaternary (bound to Br, Methyl, C1-Carboxyl, C3-Isopropyl). This prevents

attack but promotes

and

pathways.
LogP ~2.1 - 2.5Moderately lipophilic; membrane permeable.
pKa ~4.5Exists as an anion (carboxylate) at physiological pH (7.4).
Bond Dissociation C–Br (Weak)The tertiary C–Br bond is significantly weaker than primary/secondary analogs due to hyperconjugation and steric relief upon ionization.

Abiotic Degradation Pathways (Dominant Mechanism)

Before enzymatic processing occurs, this molecule is highly susceptible to spontaneous chemical degradation in aqueous environments.

Hydrolytic Dehalogenation ( Pathway)

Due to the steric bulk at the


-carbon (C2) and the 

-carbon (C3), nucleophilic attack (

) is sterically blocked. Hydrolysis proceeds via a unimolecular ionization (

).
  • Ionization: Spontaneous loss of bromide (

    
    ) generates a tertiary carbocation at C2.
    
  • Stabilization: The carbocation is stabilized by the adjacent carboxyl group and the electron-donating alkyl groups.

  • Nucleophilic Capture: Water attacks the carbocation to form 2-hydroxy-2,3-dimethylbutanoic acid .

Dehydrohalogenation (Elimination)

In basic conditions or within the hydrophobic pockets of enzymes (which can mimic basic environments), the molecule undergoes elimination.

  • Mechanism: The acidic proton on the

    
    -carbon (C3) is abstracted.
    
  • Product: Formation of the

    
    -unsaturated acid: 2,3-dimethylbut-2-enoic acid .
    
  • Thermodynamics: This elimination relieves the significant steric strain between the C2-Br and C3-Methyl groups.

Visualization of Abiotic Pathways

AbioticDegradation cluster_legend Pathway Type Parent This compound (Parent) Carbocation Tertiary Carbocation (Intermediate) Parent->Carbocation Spontaneous Br- loss (SN1) Alkene 2,3-dimethylbut-2-enoic acid (Elimination Product) Parent->Alkene Base-catalyzed Elimination (-HBr) Hydroxy 2-Hydroxy-2,3-dimethylbutanoic acid (Hydrolysis Product) Carbocation->Hydroxy + H2O (Nucleophilic Attack) key1 Hydrolysis (Aqueous) key2 Elimination (Basic/Thermal)

Caption: Abiotic degradation map showing the bifurcation between hydrolytic hydroxylation and elimination to the alkene.

Metabolic Stability (Biotic Pathways)

If the molecule survives chemical hydrolysis, it enters enzymatic clearance pathways.

Phase II: Acyl Glucuronidation (Major)

The accessible carboxylic acid moiety is a prime target for UDP-glucuronosyltransferases (UGTs).

  • Mechanism: Direct conjugation of glucuronic acid to the carboxyl group.

  • Risk Factor: Acyl glucuronides of

    
    -substituted acids are often reactive. They can undergo acyl migration and covalently bind to plasma proteins (haptenization), leading to potential immunotoxicity.
    
Phase I: Oxidative Metabolism (Minor)

Cytochrome P450 (CYP) metabolism is hindered by the bromine atom.

  • 
    -Oxidation:  The terminal methyl groups on the isopropyl chain (C3) are the most accessible sites for CYP450 attack (likely CYP2C or CYP3A4), leading to hydroxylation at the 
    
    
    
    -position.
  • Debromination: Enzymatic debromination is unlikely to compete with spontaneous chemical hydrolysis.

Glutathione Conjugation

The tertiary bromide is a poor substrate for Glutathione S-Transferases (GSTs) due to steric hindrance. However, if the elimination product (the alkene) is formed, it becomes a Michael acceptor and can readily conjugate with GSH.

Experimental Protocols for Stability Assessment

To validate these pathways, the following standardized protocols are recommended.

Protocol A: pH-Dependent Hydrolytic Stability

Objective: Determine the intrinsic chemical half-life (


) independent of enzymes.
  • Preparation: Prepare 10 mM stock of this compound in DMSO.

  • Incubation: Spike stock into buffers at pH 1.2, 7.4, and 9.0 (final conc. 10

    
    M). Maintain at 37°C.
    
  • Sampling: Aliquot 100

    
    L at T=0, 15, 30, 60, 120, and 240 min.
    
  • Quench: Add 300

    
    L ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
    
  • Analysis: LC-MS/MS (Negative Mode). Monitor transition of Parent [M-H]

    
     and the Hydroxy metabolite.
    
    • Expectation: Rapid degradation at pH 9.0 (Elimination) and pH 7.4 (Hydrolysis). Stable at pH 1.2.[1]

Protocol B: Reactive Metabolite Trapping (GSH)

Objective: Detect formation of reactive alkenes or acyl glucuronides.

  • System: Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Cofactors: NADPH (1 mM) + UDPGA (2 mM) + Glutathione (GSH, 5 mM).

  • Incubation: Incubate test compound (10

    
    M) for 60 min at 37°C.
    
  • Analysis: Search for:

    • Parent + GSH (307 Da shift): Indicates displacement of Br (unlikely).

    • Alkene + GSH: Indicates elimination followed by conjugation.[1]

    • Parent + Glucuronide (176 Da shift): Indicates acyl glucuronide formation.

Summary Data Tables

Predicted Metabolic Fate
PathwayLikelihoodMechanismProduct
Chemical Hydrolysis High

Solvolysis

-Hydroxy Acid
Chemical Elimination High E1/E2 Elimination

-Unsaturated Acid
Acyl Glucuronidation Medium UGT ConjugationAcyl Glucuronide (Reactive)
Oxidative Metabolism LowCYP450

-Oxidation

-Hydroxy Metabolite
GST Conjugation Low

Displacement
GSH Conjugate
Stability Risk Profile
ParameterRisk LevelMitigation Strategy
Plasma Stability UnstableHandle samples on wet ice; acidify plasma immediately to prevent hydrolysis.
Protein Binding HighPotential for covalent binding via acyl glucuronide or elimination product.
Solubility ModerateUse DMSO/ACN for stocks; avoid basic buffers during storage.

References

  • Mechanism of Alpha-Halo Acid Hydrolysis

    • Title: Kinetics and Mechanism of the Hydrolysis of 2-Bromo-carboxylic acids.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Establishes the nature of tertiary -bromo acid hydrolysis.
    • URL:[Link][2]

  • Acyl Glucuronide Reactivity

    • Title: Acyl Glucuronides: Drug-Protein Adducts and Immune-Medi
    • Source: Chemical Research in Toxicology.[1]

    • Context: Details the risk of immune activation
    • URL:[Link]

  • Dehydrohalogen

    • Title: Elimination Reactions of Tertiary Alkyl Halides.
    • Source: Master Organic Chemistry (Educational Resource for Mechanism Verific
    • Context: Validates the E1/E2 elimination p
    • URL:[Link]

Sources

Methodological & Application

Protocol for the synthesis of 2-Bromo-2,3-dimethylbutanoic acid from precursors

Author: BenchChem Technical Support Team. Date: February 2026


-Bromination of Sterically Hindered Carboxylic Acids via Modified Hell-Volhard-Zelinsky (HVZ) Reaction

Executive Summary

This guide details the synthesis of 2-bromo-2,3-dimethylbutanoic acid (CAS: 50364-40-4) from its precursor, 2,3-dimethylbutanoic acid . The target molecule serves as a critical intermediate for the synthesis of sterically constrained amino acids, metalloprotease inhibitors, and quaternary ammonium salts used in pharmaceutical formulations.

The synthesis utilizes a modified Hell-Volhard-Zelinsky (HVZ) reaction.[1] Unlike standard primary acids, the precursor possesses a tertiary


-carbon with significant steric bulk (an isopropyl group and a methyl group). This protocol addresses the kinetic challenges of enolizing a hindered substrate by optimizing catalyst load and thermal conditions, ensuring high conversion rates while minimizing elimination byproducts (alkenes).

Retrosynthetic Analysis & Mechanism

The transformation relies on the electrophilic substitution of the


-hydrogen. Direct bromination of carboxylic acids is kinetically unfavorable because the acid does not enolize significantly. The HVZ reaction circumvents this by transiently forming an acyl halide , which enolizes rapidly.[2]
Reaction Scheme

The synthesis proceeds in a one-pot, three-stage sequence:

  • Activation: Conversion of the acid to acyl bromide using

    
     (generated in situ).
    
  • Halogenation: Acid-catalyzed enolization followed by electrophilic attack of

    
    .[3]
    
  • Hydrolysis: Nucleophilic acyl substitution to regenerate the carboxylic acid functionality.[3][4]

HVZ_Mechanism Start 2,3-Dimethylbutanoic Acid AcylBr Acyl Bromide Intermediate Start->AcylBr P / Br2 (-POBr3) Enol Enol Tautomer (Reactive Species) AcylBr->Enol Tautomerization (Slow Step) AlphaBr α-Bromo Acyl Bromide Enol->AlphaBr + Br2 (-HBr) AlphaBr->AcylBr + Start Acid (Exchange) Product 2-Bromo-2,3- dimethylbutanoic Acid AlphaBr->Product + H2O (Hydrolysis)

Figure 1: Mechanistic pathway of the Hell-Volhard-Zelinsky reaction adapted for hindered substrates. The catalytic cycle allows the


-bromo acyl bromide to activate unreacted starting material.[1]

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves Bromine (


)  and Phosphorus (

)
.
Hazard AgentClassificationCritical Control Measure
Bromine (

)
Corrosive, Acute Toxin (Inhalation)Handle only in a functioning fume hood. Double-glove (Nitrile + Laminate). Have sodium thiosulfate solution ready for spills.
Red Phosphorus Flammable SolidAvoid friction/shock. Store away from oxidizers.
Hydrogen Bromide (HBr) Corrosive GasThe reaction generates massive volumes of HBr gas. An alkaline scrubber is mandatory.
Phosphorus Tribromide Water ReactiveReacts violently with water. Quench reactions slowly at

.

Experimental Protocol

Materials & Reagents[1][2][3][5][6][7][8]
  • Precursor: 2,3-Dimethylbutanoic acid (1.0 equiv). Note: If not commercially available, this can be synthesized via alkylation of isobutyric acid or malonic ester synthesis.

  • Reagent: Bromine (

    
    ), reagent grade (1.1 - 1.2 equiv).
    
  • Catalyst: Red Phosphorus (

    
    ), purified (0.05 - 0.1 equiv) OR 
    
    
    
    (0.05 equiv).
  • Solvent: None (Neat reaction) or 1,2-Dichloroethane if temperature control is difficult.

  • Quench: Distilled water; Saturated Sodium Bisulfite (

    
    ).
    
Apparatus Setup

The reaction requires a moisture-free environment.

  • Vessel: 3-neck Round Bottom Flask (RBF).

  • Condenser: Reflux condenser (cooled to

    
     to retain 
    
    
    
    ).
  • Addition: Pressure-equalizing addition funnel (for

    
    ).
    
  • Gas Outlet: Tubing from the top of the condenser leading to an HBr trap (inverted funnel over NaOH solution).

Apparatus Flask 3-Neck Flask (Reactants + Stir Bar) Condenser Reflux Condenser (Water Cooled) Flask->Condenser Vapor Condenser->Flask Reflux Trap Gas Scrubber (NaOH Solution) Condenser->Trap HBr Gas Escape Funnel Addition Funnel (Bromine) Funnel->Flask Dropwise Addition

Figure 2: Reaction assembly ensuring containment of corrosive vapors and controlled reagent addition.

Step-by-Step Procedure
Phase 1: Initiation
  • Load: In the 3-neck flask, place 2,3-dimethylbutanoic acid (11.6 g, 100 mmol) and Red Phosphorus (0.31 g, 10 mmol).

    • Expert Tip: If using

      
       instead of Red P, add it now. 
      
      
      
      is often cleaner but Red P is classic for HVZ.
  • Stir: Initiate vigorous magnetic stirring. The mixture may be heterogeneous.

  • Prime: Add a small portion of Bromine (~0.5 mL) via the addition funnel.

  • Wait: Observe the flask. The reaction is initiated when HBr gas evolution begins and the red bromine color fades slightly. If no reaction occurs after 10 minutes, gently warm the flask to

    
    .
    
Phase 2: Bromination
  • Addition: Once initiated, add the remaining Bromine (total 17.6 g / 5.6 mL, 110 mmol) dropwise over 60–90 minutes.

    • Control: The reaction is exothermic. Adjust addition rate to maintain a gentle reflux. If the reaction becomes too vigorous, stop addition and cool the flask.

  • Reflux: After addition is complete, the mixture will likely be dark red. Heat the reaction mixture to

    
      (oil bath temperature) for 3–5 hours.
    
    • Rationale: The steric bulk of the isopropyl group at the

      
      -position retards enolization. Thermal energy is required to drive the reaction to completion.
      
  • Monitor: Check progress via NMR or TLC (convert an aliquot to methyl ester using MeOH before checking, as the acid bromide is unstable on silica). Look for the disappearance of the

    
    -proton signal.
    
Phase 3: Hydrolysis & Workup[2][5][6]
  • Cool: Allow the mixture to cool to room temperature.

  • Quench: Carefully pour the reaction mixture into a beaker containing 50 mL of crushed ice/water.

    • Caution: This hydrolyzes the intermediate

      
      -bromo acyl bromide. This step is exothermic and releases HBr.
      
  • Decolorize: If the solution remains red/brown (excess

    
    ), add saturated sodium bisulfite (
    
    
    
    ) solution dropwise until the color fades to yellow/colorless.
  • Extraction: Extract the aqueous mixture with Diethyl Ether or Dichloromethane (

    
    ).
    
  • Wash/Dry: Wash the combined organics with brine, dry over anhydrous

    
    , and filter.
    
  • Concentrate: Remove solvent under reduced pressure (Rotavap) to yield the crude oil.

Purification & Characterization

Due to the steric bulk, the product is likely a low-melting solid or viscous oil.

Purification Strategy
  • Method A (Distillation): Vacuum distillation is the preferred method for high purity.

    • Expected BP:

      
       at 15 mmHg (Estimate based on analogs).[7]
      
  • Method B (Crystallization): If the crude solidifies, recrystallize from Hexane/Ethyl Acetate.

Data Specifications
ParameterValue / DescriptionNote
Appearance Off-white solid or pale yellow oilDepends on purity/temperature.
Yield 65% - 80%Losses primarily during hydrolysis/extraction.

NMR (

)

1.10 (d, 6H, Isopropyl

)

1.85 (s, 3H,

-

)

2.40 (m, 1H,

-CH)

11.0 (bs, 1H, COOH)
Key Diagnostic: Disappearance of the doublet of quartets (or multiplet) at

corresponding to the original

-H.

NMR
Quaternary C-Br signal at

ppm.
Distinct shift from precursor.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Incomplete enolization due to steric hindrance.

    • Fix: Increase reaction temperature to

      
       or add a Lewis Acid catalyst (
      
      
      
      ) in trace amounts. Ensure anhydrous conditions; water kills the acyl bromide intermediate required for the cycle.
  • Issue: Elimination Product (Alkene).

    • Cause: Overheating during workup or basic conditions.

    • Fix: Keep the quench cold (

      
      ). Avoid strong bases during extraction; use water/brine only.
      
  • Issue: Solidification in Condenser.

    • Cause: Sublimation of reagents.[8]

    • Fix: Use a wider bore condenser or warm the water in the condenser slightly (to

      
      ) if the product solidifies.
      

References

  • Hell-Volhard-Zelinsky Reaction General Protocol

    • Clarke, H. T.; Taylor, E. R. "

      
      -Bromo-n-caproic acid". Organic Syntheses, Coll.[7][9] Vol. 1, p. 115 (1941). Link
      
  • Bromination of Branched Acids

    • Marvel, C. S.; Du Vigneaud, V. "

      
      -Bromoisovaleric acid". Organic Syntheses, Coll.[7][9] Vol. 2, p. 93 (1943). Link
      
    • Note: This reference describes the synthesis of the close analog, providing the foundational stoichiometry used in this protocol.
  • Mechanistic Insight: Watson, H. B. "The Mechanism of the Chlorination and Bromination of Carbonyl Compounds." Chemical Reviews, 1930, 7 (2), pp 173–203.
  • Physical Properties & Safety

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 184251, 2-Bromo-3,3-dimethylbutanoic acid (Isomer analog for safety data). Link

Sources

Introduction: The Challenge of Esterifying a Hindered α-Bromo Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the esterification of 2-bromo-2,3-dimethylbutanoic acid, a sterically hindered α-bromo acid, is presented for researchers and professionals in drug development. This document provides a detailed analysis of suitable esterification procedures, complete with experimental protocols and a comparative summary to aid in method selection.

This compound is a valuable synthetic intermediate characterized by a sterically congested quaternary α-carbon. This structural feature, with a bulky tert-butyl-like environment surrounding the carboxyl group, presents a significant challenge for standard esterification reactions. The steric hindrance impedes the approach of the alcohol nucleophile to the carbonyl carbon, often leading to low yields or the failure of common procedures like the classic Fischer-Speier esterification under standard conditions.

The α-bromo substituent further adds to the complexity, as harsh reaction conditions could potentially lead to side reactions such as elimination. Therefore, the selection of an appropriate esterification method is critical to ensure efficient and clean conversion to the desired ester, which can serve as a versatile precursor in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Recommended Esterification Methodologies

Given the steric demands of this compound, methods that proceed under mild conditions or utilize highly reactive intermediates are preferred. Below are detailed protocols for the most effective approaches.

Method 1: Steglich Esterification for Versatile Ester Synthesis

The Steglich esterification is an exceptionally mild and effective method for coupling sterically hindered carboxylic acids with a wide range of primary and secondary alcohols.[1][2] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][3] The use of EDC is often preferred as its urea byproduct is water-soluble, greatly simplifying product purification.[4]

Mechanism Insight: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[1] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species is then readily attacked by the alcohol, even a sterically hindered one, to yield the final ester and regenerate the DMAP catalyst.[1] This catalytic cycle effectively bypasses the need for high temperatures and strong acids.

Experimental Protocol: Steglich Esterification using EDC

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: To the stirred solution, add the desired alcohol (1.1-1.5 eq.), EDC (1.2 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.).

  • Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with the solvent.

    • Wash the organic solution sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude ester can be purified by flash column chromatography on silica gel.

Method 2: Two-Step Conversion via the Acyl Chloride

For particularly challenging substrates or when the Steglich esterification is not optimal, a robust two-step approach involving the formation of a highly reactive acyl chloride intermediate is recommended.[5][6] Carboxylic acids are readily converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to afford the ester.

Causality: This method is effective because the acyl chloride is significantly more electrophilic than the parent carboxylic acid, readily reacting with even weak alcohol nucleophiles under mild conditions. The base serves to neutralize the HCl generated during the reaction.

Experimental Protocol: Acyl Chloride Formation and Esterification

Step A: Synthesis of 2-Bromo-2,3-dimethylbutanoyl chloride

  • Reaction Setup: In a fume hood, combine this compound (1.0 eq.) with an excess of thionyl chloride (SOCl₂) (2.0-3.0 eq.). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Isolation: Carefully remove the excess SOCl₂ by distillation or under reduced pressure. The crude 2-bromo-2,3-dimethylbutanoyl chloride is often used directly in the next step without further purification.

Step B: Esterification

  • Reagent Preparation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) and cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of the desired alcohol (1.0-1.2 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with solvent and wash sequentially with water, dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

Method 3: (Trimethylsilyl)diazomethane for Methyl Ester Synthesis

For the specific synthesis of the methyl ester, reaction with diazomethane or its safer, more stable analogue, (trimethylsilyl)diazomethane (TMS-diazomethane), is an exceptionally clean and high-yielding method.[5] The reaction proceeds rapidly at room temperature and the only byproduct is nitrogen gas.[7][8]

Mechanism Insight: The carboxylic acid first protonates the diazomethane to form a carboxylate anion and a highly reactive methyldiazonium cation. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, displacing the excellent nitrogen gas leaving group to form the methyl ester.[7]

Experimental Protocol: Methyl Esterification with TMS-Diazomethane

  • Safety Precaution: Diazomethane and its precursors are toxic and potentially explosive.[7][8] TMS-diazomethane is safer but should still be handled with care in a well-ventilated fume hood.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of an inert solvent like diethyl ether or THF and methanol (e.g., 7:2 v/v). Cool the solution to 0 °C.

  • Addition: Slowly add a solution of TMS-diazomethane (typically 2.0 M in hexanes) (1.1-1.2 eq.) dropwise. Evolution of nitrogen gas should be observed.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. The disappearance of the yellow color of the TMS-diazomethane indicates the reaction is nearing completion.

  • Work-up: Once the reaction is complete (as determined by TLC), carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid. Concentrate the solvent under reduced pressure to yield the crude methyl ester, which is often of high purity. Further purification can be performed by chromatography if necessary.

Comparative Analysis of Esterification Procedures

MethodAlcohol ScopeConditionsAdvantagesDisadvantages
Steglich Esterification Primary, SecondaryMild (Room Temp), NeutralHigh yields for hindered substrates; Tolerates sensitive functional groups.[2][3]Carbodiimide reagents can be expensive; DCU byproduct can be difficult to remove (if DCC is used).[4]
Via Acyl Chloride Primary, Secondary, TertiaryMild (0 °C to RT)Highly reliable for hindered acids; Utilizes common reagents.[5]Two-step process; Requires handling of corrosive SOCl₂.
TMS-Diazomethane Methanol (for methyl ester)Mild (0 °C to RT)Excellent yields; Very clean reaction with N₂ as the only byproduct.[7][9]Limited to methyl esters; Reagent is toxic and requires careful handling.[7][8]
Fischer-Speier Primary, simple SecondaryHarsh (Heat, Acid Catalyst)Inexpensive reagents; Simple setup.[10][11]Low yields for hindered substrates; Risk of side reactions (e.g., elimination); Requires forcing conditions.[6][12]

Workflow & Decision Diagrams

G cluster_input Inputs cluster_process Esterification Process cluster_output Output Acid This compound Method Select Method (e.g., Steglich, Acyl Chloride) Acid->Method Alcohol Alcohol (R-OH) Alcohol->Method Reaction Reaction & Work-up Method->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Ester Target Ester Purification->Ester

Caption: General experimental workflow for esterification.

G Start Choose Esterification Method for This compound Q1 Is the desired product a METHYL ester? Start->Q1 A1_Yes Use (TMS)-Diazomethane (High Yield, Clean) Q1->A1_Yes Yes Q2 Is the alcohol primary or secondary? Are sensitive groups present? Q1->Q2 No A2_Yes Use Steglich Esterification (EDC/DMAP) (Mild, Versatile) Q2->A2_Yes Yes A2_No Use Acyl Chloride Method (Robust, Reliable for Hindered Systems) Q2->A2_No No / Unsuccessful

Caption: Decision tree for selecting an esterification method.

References

  • Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from Google Search.[7]

  • Tokyo Chemical Industry Co., Ltd. (2023, July 17). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. TCI Chemicals.

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.[8]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.[5]

  • J&K Scientific LLC. (2025, February 23). Fischer Esterification.[12]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.[13]

  • Scribd. (n.d.). Derivatization of Carboxylic Acids with Diazomethane.[9]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.[14]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.[15]

  • Wikipedia. (n.d.). Steglich esterification.[3]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction.[16]

  • BenchChem. (n.d.). Application Notes and Protocols: Esterification of 2-Bromobutanoic Acid with Hexanol.[17]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.[18]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification.[1]

  • Chemistry Steps. (2024, November 28). Converting Carboxylic Acids to Esters.[6]

  • Wikipedia. (n.d.). Fischer–Speier esterification.[10]

  • Springer. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.[2]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.[11]

  • Scribd. (n.d.). Steglich Esterification.[19]

  • Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.[20]

  • Reddit. (2024, July 21). Steglich Esterification with EDC.[4]

Sources

Application Note: 2-Bromo-2,3-dimethylbutanoic Acid as a Strategic Scaffold in Peptidomimetic and Antimetabolite Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-2,3-dimethylbutanoic acid as an intermediate in pharmaceutical synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Utility

In the landscape of modern pharmaceutical synthesis, This compound (2-Br-2,3-DMBA) represents a critical halogenated aliphatic building block. Its structural uniqueness lies in the sterically congested


-carbon , which is quaternary (bonded to a bromine, a methyl group, an isopropyl group, and a carboxyl group).

This structural motif is highly valued in drug design for two primary reasons:

  • Conformational Restriction: When incorporated into peptide drugs, the bulky side chain restricts bond rotation, locking the molecule into a bioactive conformation (e.g.,

    
    -helical turns).
    
  • Metabolic Stability: The quaternary center prevents enzymatic degradation by proteases that typically cleave natural

    
    -amino acid residues, significantly extending the half-life of peptide therapeutics.
    

This guide details the handling, synthesis, and transformation of 2-Br-2,3-DMBA, focusing on its role as a precursor for


-methylvaline  analogs and tetrasubstituted 

-unsaturated esters.

Chemical Profile & Reactivity Analysis

Structural Properties
  • CAS Number: 565-64-0 (Racemic) / 106660-88-2 (Specific Isomers)

  • Molecular Formula:

    
    [1]
    
  • Key Feature: The C2 position is a tetrasubstituted chiral center .

  • Reactivity Challenge: The adjacent isopropyl group (C3) and the

    
    -methyl group create significant steric hindrance. Standard 
    
    
    
    nucleophilic substitutions are kinetically disfavored. Reactions typically proceed via
    
    
    (ionization to a tertiary carbocation) or
    
    
    (elimination) pathways depending on basicity and solvent polarity.
Data Summary: Physicochemical Parameters
ParameterValueRelevance to Protocol
Molecular Weight 195.05 g/mol Stoichiometric calculations
Boiling Point ~115-120°C (at 15 mmHg)Purification via vacuum distillation
Density 1.45 g/mLLiquid handling and extraction separation

~2.8 (Estimated)Stronger acid than non-halogenated analog due to -I effect of Br
Solubility DCM, THF, Et2O (High); Water (Low)Extraction solvent selection

Synthetic Pathways & Logic Flow

The following diagram illustrates the divergent synthetic utility of 2-Br-2,3-DMBA. The pathway selection depends on whether the target is a tetrasubstituted alkene (via elimination) or a quaternary amino/hydroxy acid (via substitution).

SyntheticPathways Start 2,3-Dimethylbutanoic Acid Inter This compound (Key Intermediate) Start->Inter HVZ Bromination (Br2, PBr3) Prod1 2,3-Dimethyl-2-butenoic Acid (Tetrasubstituted Alkene) Inter->Prod1 E2 Elimination (KOtBu, Heat) Prod2 2-Hydroxy-2,3-dimethylbutanoic Acid (Alpha-Hydroxy Acid) Inter->Prod2 Hydrolysis (Ag2O) S_N1 Pathway Prod3 Alpha-Methyl Valine Derivatives (Peptidomimetics) Inter->Prod3 Aminolysis / Azide (NaN3 then Reduction)

Caption: Divergent synthesis pathways from 2-Br-2,3-DMBA. Red arrow indicates elimination; Blue/Yellow indicates substitution.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound (HVZ Reaction)

Context: Direct bromination of the parent acid using the Hell-Volhard-Zelinsky (HVZ) condition. This reaction is autocatalytic but requires initiation.

Safety Warning: Bromine (


) is highly corrosive and volatile. Phosphorus tribromide (

) reacts violently with water. Perform all steps in a functioning fume hood.

Reagents:

  • 2,3-Dimethylbutanoic acid (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Phosphorus trichloride (

    
    ) or Phosphorus tribromide (
    
    
    
    ) (0.1 eq - Catalyst)
  • Thionyl chloride (

    
    ) (Optional, for acid chloride formation)
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser (vented to a caustic soda trap to neutralize HBr), a pressure-equalizing addition funnel, and a magnetic stir bar.

  • Initiation: Charge the RBF with 2,3-dimethylbutanoic acid and the catalyst (

    
    ). Heat the mixture to 80°C.
    
  • Bromination: Add bromine dropwise via the addition funnel. The reaction is exothermic.[2]

    • Critical Control Point: The solution will turn red upon

      
       addition. Wait for the color to fade (indicating consumption) before increasing the addition rate. If the color persists, raise the temperature slightly to 90°C.
      
  • Completion: Once addition is complete, stir at 90-100°C for 3 hours to ensure complete

    
    -bromination.
    
  • Quench: Cool the mixture to 0°C. Cautiously add water (or saturated

    
     if the acid is the target) to hydrolyze the intermediate acid bromide.
    
    • Note: The HVZ reaction produces the

      
      -bromo acid bromide. Water converts it to the 
      
      
      
      -bromo acid.
  • Isolation: Extract with Dichloromethane (DCM). Wash the organic layer with sodium thiosulfate (to remove residual

    
    ) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Distill under reduced pressure (vacuum distillation) to obtain a pale yellow oil.

Protocol B: Synthesis of -Methyl Valine Precursor (Nucleophilic Substitution)

Context: Direct displacement of the bromine with an amine is difficult due to steric hindrance (neopentyl-like structure). The most reliable route utilizes Sodium Azide (


)  followed by reduction, or Silver-mediated hydrolysis followed by Ritter reaction.

Reagents:

  • This compound (1.0 eq)

  • Sodium Azide (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO

  • Catalyst: 18-Crown-6 (0.1 eq) (Enhances

    
     nucleophilicity)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the bromo-acid in anhydrous DMF (0.5 M concentration).

  • Azidation: Add Sodium Azide and 18-Crown-6.

    • Mechanism:[3][4][5] Due to the tertiary center, this likely proceeds via a mixed

      
       borderline mechanism or requires high thermal energy.
      
  • Reaction: Heat to 60-70°C for 24 hours.

    • Monitoring: Monitor by TLC (stain with Bromocresol Green for acid functionality).

  • Workup: Dilute with water and acidify to pH 2. Extract with Ethyl Acetate.[2][6]

    • Safety: Do not concentrate the organic layer to dryness if residual hydrazoic acid (

      
      ) is suspected. Wash thoroughly with water to remove DMF.
      
  • Reduction (to Amino Acid): The resulting

    
    -azido acid is reduced using Hydrogenation (
    
    
    
    , Pd/C) or Staudinger reduction (
    
    
    ) to yield the
    
    
    -amino acid derivative.

Troubleshooting & Critical Parameters

Controlling Elimination vs. Substitution

The tertiary bromide is prone to


 elimination to form 2,3-dimethyl-2-butenoic acid .
VariableCondition for Substitution (Target: Amino/Hydroxy Acid)Condition for Elimination (Target: Alkene)
Base Strength Weak bases (

,

,

)
Strong, bulky bases (

,

)
Temperature Moderate (< 70°C)High (> 80°C) or Reflux
Solvent Polar Aprotic (DMF, DMSO)Non-polar or Polar Protic (Ethanol, Toluene)
Stereochemical Considerations

The HVZ reaction typically produces a racemic mixture . For pharmaceutical applications requiring enantiopurity (e.g., L-


-methyl valine analogs):
  • Resolution: React the racemic bromo-acid with a chiral amine (e.g., (R)-phenylethylamine) to form diastereomeric salts, separate by crystallization, and hydrolyze.

  • Chiral Chromatography: Preparative HPLC using a Chiralpak AD-H column is effective for separating the ester derivatives.

Mechanistic Visualization: Steric Hindrance

The following diagram explains why standard synthesis protocols fail and why specific conditions (Silver salts or Azides) are required.

Mechanism Substrate This compound (Tertiary Halide) SN2 Pathway A: SN2 Attack (Backside Attack) Substrate->SN2 Nucleophile approach SN1 Pathway B: SN1 Ionization (Carbocation Formation) Substrate->SN1 Polar Solvent / Ag+ Result_SN2 BLOCKED Steric clash with Isopropyl & Methyl groups SN2->Result_SN2 Result_SN1 ALLOWED Tertiary Carbocation Stabilized by hyperconjugation SN1->Result_SN1

Caption: Mechanistic preference for SN1/Elimination over SN2 due to steric crowding at the alpha-carbon.

References

  • Hell-Volhard-Zelinsky Reaction Mechanism. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of

    
    -Dialkyl- 
    
    
    
    -Amino Acids.
    Chemical Reviews. (Provides context on the utility of sterically hindered amino acids in peptidomimetics). Available at: [Link]
  • Nucleophilic Substitution at Tertiary Carbons. LibreTexts Chemistry. (Foundational theory for Protocol B). Available at: [Link]

  • 2-Bromo-3-methylbutanoic Acid Derivatives. PubChem Compound Summary. (Structural data verification). Available at: [Link]

Sources

Application Note: Strategic Utilization of 2-Bromo-2,3-dimethylbutanoic Acid in Tertiary Bromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals focusing on the synthesis and utilization of sterically hindered tertiary bromide scaffolds.

The guide focuses on 2-Bromo-2,3-dimethylbutanoic acid (BDBA) , a specialized building block. It addresses the dual challenge of (1) synthesizing this hindered core and (2) using it to introduce a tertiary bromide motif into complex molecules (e.g., peptidomimetics or heteroaromatics) without triggering unwanted elimination reactions.

Executive Summary & Strategic Analysis

This compound (BDBA) represents a high-value "chiral pool" intermediate containing a tertiary bromide adjacent to a carbonyl group. In medicinal chemistry, this motif is critical for:

  • Conformational Locking: The bulky isopropyl and methyl groups at the

    
    -position restrict bond rotation (Thorpe-Ingold effect).
    
  • Electrophilic Handles: The tertiary bromide serves as a latent electrophile for late-stage cyclization or radical cross-coupling.

The Challenge: The preparation and utilization of tertiary bromides are plagued by the competing E2 elimination pathway. The steric bulk of the isopropyl group in BDBA exacerbates this, making the proton at C3 prone to abstraction, leading to the


-unsaturated acid.

Scope of Guide: This protocol details:

  • Synthesis: The Hell-Volhard-Zelinsky (HVZ) bromination to generate BDBA.

  • Coupling: Using BDBA to synthesize tertiary bromide-containing amides (avoiding elimination).

  • Radical Transfer: Decarboxylative functionalization to transfer the tertiary bromide motif to heteroarenes.

Core Protocol A: Synthesis of the Reagent (HVZ Bromination)

Before using BDBA, it is often synthesized fresh to ensure the integrity of the labile C-Br bond. The Hell-Volhard-Zelinsky (HVZ) reaction is the gold standard here, modified to suppress elimination.

Mechanism & Logic

The reaction proceeds via the acyl bromide enol. The steric hindrance of the isopropyl group actually favors the formation of the enol (relief of steric strain), but temperature control is vital to prevent thermal elimination of HBr.

Experimental Protocol

Materials:

  • 2,3-Dimethylbutanoic acid (10.0 mmol)

  • Bromine (

    
    ) (11.0 mmol)
    
  • Phosphorus tribromide (

    
    ) (0.5 mmol, Catalyst)
    
  • Thionyl chloride (

    
    ) (Optional, for acyl chloride route)
    

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and a

    
     drying tube, mix 2,3-dimethylbutanoic acid and catalytic 
    
    
    
    .
  • Bromine Addition: Heat the mixture to 60°C (oil bath). Add

    
     dropwise via an addition funnel over 30 minutes. Note: The reaction is exothermic; slow addition prevents runaway temperature spikes.
    
  • Propagation: After addition, raise temperature to 85°C and stir for 4 hours. The solution should turn from dark red to amber/yellow as

    
     is consumed.
    
  • Quenching (Critical): Cool to 0°C. Slowly add the reaction mixture into ice-cold water (or saturated

    
     if the acid salt is desired). Caution: Violent hydrolysis of the acyl bromide intermediate occurs.
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry organic phase over 
    
    
    
    and concentrate in vacuo at <30°C to avoid thermal elimination.

Yield Target: 85-92% Quality Control:


 NMR should show the disappearance of the 

-proton doublet (approx. 2.2 ppm) and a downfield shift of the isopropyl methine.

Core Protocol B: Modular Incorporation (Amide Coupling)

The most common application of BDBA is "using" it to install a tertiary bromide motif into a drug scaffold via amide coupling. Standard conditions (EDC/NHS) often fail due to the steric bulk.

The Solution: Use T3P (Propylphosphonic anhydride) . T3P is a non-nucleophilic coupling agent that works well for sterically hindered acids and operates in lower pH ranges, reducing the risk of E2 elimination caused by basic conditions.

Workflow Visualization

AmideCoupling Figure 1: T3P-Mediated Coupling Strategy to Preserve Tertiary Bromide Integrity Start 2-Bromo-2,3- dimethylbutanoic Acid Intermediate Active Anhydride Intermediate Start->Intermediate Activation Amine Target Amine (R-NH2) Product Tertiary Bromide Amide Scaffold Amine->Product Reagent T3P (50% in EtOAc) + DIPEA (2.5 eq) Reagent->Intermediate Intermediate->Product Nucleophilic Attack SideProduct Elimination Product (Avoided) Intermediate->SideProduct Excess Base/Heat

Protocol Details
  • Dissolution: Dissolve BDBA (1.0 eq) and the target amine (1.1 eq) in dry Ethyl Acetate (EtOAc) or DMF.

  • Base Addition: Cool to 0°C. Add DIPEA (2.5 eq) dropwise. Do not use stronger bases like TEA or DBU.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12-24 hours. Do not heat.

  • Workup: Wash with 0.1 M HCl (removes unreacted amine), then Sat.

    
     (removes unreacted acid), then Brine.
    
  • Purification: Silica gel chromatography. Note: Tertiary bromides can hydrolyze on acidic silica; add 1%

    
     to the eluent.
    

Core Protocol C: Decarboxylative Radical Heteroarylation (Minisci-Type)

This advanced protocol uses BDBA to transfer the tertiary alkyl bromide radical onto a heteroaromatic ring (e.g., pyridine, quinoline). This is a powerful method to synthesize drug candidates where the tertiary bromide is directly attached to an aromatic core.

Mechanism: Oxidative decarboxylation generates the electrophilic


-bromo radical, which attacks the protonated heterocycle.
Reaction Scheme Data
ParameterConditionRationale
Oxidant Ammonium Persulfate

Generates sulfate radical anion to oxidize Ag(I).
Catalyst

(10-20 mol%)
Catalyzes decarboxylation via Ag(II) species.
Solvent DCM : Water (1:1)Biphasic system protects the radical from premature quenching.
Temperature 40-50°CSufficient for decarboxylation; mild enough to prevent Br loss.
Substrate Heteroarene + TFATFA protonates the heterocycle, activating it for nucleophilic radical attack.
Step-by-Step Methodology
  • Preparation: In a vial, dissolve the Heteroarene (1.0 eq) and BDBA (2.0 eq) in DCM/Water (1:1 ratio, 0.1 M).

  • Acidification: Add Trifluoroacetic acid (TFA, 1.0 eq) to protonate the heterocycle.

  • Catalyst: Add

    
     (0.2 eq).
    
  • Initiation: Add

    
     (2.0 eq) in one portion.
    
  • Reaction: Vigorously stir at 45°C for 12 hours. Rapid stirring is essential for phase transfer.

  • Workup: Basify with

    
     to pH > 8 (deprotonates the product). Extract with DCM.
    
  • Result: A heteroaromatic ring substituted with the -C(Br)(Me)(iPr) group.

Troubleshooting & Critical Parameters

Stability of the Tertiary Bromide

The C-Br bond in BDBA and its derivatives is chemically labile.

  • Thermal Instability: Avoid temperatures >100°C. The tertiary carbocation forms easily, leading to elimination.

  • Hydrolysis: In aqueous base, the bromide is rapidly replaced by -OH (SN1 pathway).

Analytical Validation
  • NMR Signature: Look for the isopropyl methyls. In the acid, they appear as two doublets (diastereotopic if chiral center exists nearby) or a broad doublet around 1.0 ppm. The methine proton of the isopropyl group is a key diagnostic handle (~2.3-2.5 ppm).

  • Mass Spec: The isotopic pattern of Bromine (

    
     and 
    
    
    
    in 1:1 ratio) is the definitive confirmation of successful incorporation.
Pathway Diagram: Reactivity Profile

Reactivity Figure 2: Reactivity Divergence of BDBA cluster_paths Competing Pathways Acid This compound (Starting Material) Elimination Elimination (E2) Product: 2,3-Dimethylbut-2-enoic acid Acid->Elimination Strong Base / Heat Substitution Nucleophilic Substitution (SN1) Product: 2-Hydroxy/Alkoxy derivative Acid->Substitution Protic Solvents / Lewis Acid Desired Target Functionalization (Amide/Ester/Aryl) Acid->Desired Controlled Conditions (T3P, Radical)

References

  • Decarboxylative Bromination: Tan, X., et al. "Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids." Org.[1][2][3] Lett. 2017, 19, 1634-1637. (Mechanistic basis for radical protocols). Available at: [Link]

  • Minisci Reaction Protocol: Quibell, J.M., et al. "Transition-metal-free decarboxylative bromination of aromatic carboxylic acids." Chem. Sci. 2018, 9, 3860-3865. (Foundation for decarboxylative functionalization). Available at: [Link]

Sources

Application Notes & Protocols: Polymer Functionalization via Atom Transfer Radical Polymerization (ATRP) using 2-Bromo-2,3-dimethylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Precision in Polymer Engineering

The functionalization of polymers—the process of introducing specific chemical groups—is a cornerstone of modern materials science, enabling the creation of materials with tailored properties for advanced applications ranging from drug delivery to electronics.[1] Among the various polymerization techniques, Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile method for synthesizing polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions.[2]

At the heart of every ATRP reaction is the initiator, the molecule that dictates the starting point and number of growing polymer chains.[] Derivatives of 2-bromo-2,3-dimethylbutanoic acid are a class of highly efficient ATRP initiators. Their efficacy stems from the unique structural features surrounding the carbon-bromine (C-Br) bond. The presence of two methyl groups on the α-carbon and an additional methyl group on the adjacent β-carbon provides steric hindrance and electronic stabilization to the resulting radical, ensuring a clean and rapid initiation process. This controlled initiation is paramount for achieving the "living" character of the polymerization, where polymer chains grow simultaneously and at a similar rate.

This guide provides a detailed overview of the underlying chemistry and step-by-step protocols for using this compound derivatives to functionalize polymers, empowering researchers to construct advanced macromolecular structures with high precision.

The Chemistry of Initiation in ATRP

ATRP is a controlled radical polymerization technique that relies on a reversible equilibrium between active, propagating radicals and dormant species, typically alkyl halides.[2] This equilibrium is catalyzed by a transition metal complex, most commonly copper, which cycles between a lower and a higher oxidation state.

Mechanism of Action:

The process begins with the initiator (R-X), in this case, a this compound derivative.

  • Activation: The transition metal catalyst in its lower oxidation state (e.g., Cu(I)/Ligand) abstracts the bromine atom from the initiator, forming a radical (R•) and the catalyst in its higher oxidation state (e.g., X-Cu(II)/Ligand).

  • Initiation/Propagation: The newly formed radical adds to a monomer molecule, initiating the polymer chain. This process continues as the chain propagates.

  • Deactivation: The catalyst in the higher oxidation state can transfer the halogen atom back to the propagating polymer radical (P•). This deactivates the chain, reforming the dormant species (P-X) and regenerating the lower-oxidation-state catalyst.

This rapid and reversible deactivation process ensures that the concentration of active radicals at any given moment is very low, significantly reducing the likelihood of termination reactions that plague conventional free radical polymerizations. The result is a population of polymer chains that grow in a controlled and uniform manner.

ATRP_Mechanism cluster_Initiation Initiation & Activation cluster_Propagation Propagation Initiator Initiator (R-X) Radical Initiating Radical (R•) Initiator->Radical k_act Catalyst Catalyst (Cuᴵ/L) Monomer_init Monomer (M) Propagating Propagating Radical (Pₙ•) Dormant Dormant Polymer (Pₙ-X) Propagating->Dormant k_deact Monomer_prop Monomer (M) Dormant->Propagating k_act Monomer_init->Propagating k_p Monomer_prop->Propagating k_p Deactivator Deactivator (X-Cuᴵᴵ/L) Catalyst->Deactivator Equilibrium

Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).

Protocol 1: Synthesis of a PEG-based Macroinitiator

A common strategy for creating functional biomaterials, such as those used in drug delivery, is to synthesize amphiphilic block copolymers.[4] This protocol details the esterification of a hydroxyl-terminated polymer, Poly(ethylene glycol) (PEG), with 2-bromo-2,3-dimethylbutanoyl bromide to create a macroinitiator.

Objective: To attach an ATRP-initiating site to a pre-existing polymer.

Rationale: By converting the terminal hydroxyl group of a hydrophilic polymer like PEG into an ATRP initiator, we create a "macroinitiator." This allows for the subsequent growth of a second, different polymer block (e.g., a hydrophobic one), leading to the formation of a block copolymer.[4]

Reagent/Material Formula Purpose
Poly(ethylene glycol) monomethyl etherCH₃O-(C₂H₄O)n-HStarting polymer backbone
2-bromo-2,3-dimethylbutanoyl bromideC₆H₁₀Br₂OAcylating agent to install initiator
Triethylamine (TEA)(C₂H₅)₃NAcid scavenger
Dichloromethane (DCM), anhydrousCH₂Cl₂Solvent
Magnesium Sulfate (MgSO₄), anhydrousMgSO₄Drying agent

Step-by-Step Procedure:

  • Preparation: Dry the PEG overnight in a vacuum oven at 60 °C to remove residual water. All glassware should be flame-dried or oven-dried before use.

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the dried PEG (1 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Initiator Installation: Cool the flask to 0 °C in an ice bath. Slowly add 2-bromo-2,3-dimethylbutanoyl bromide (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup:

    • Filter the reaction mixture to remove the triethylammonium bromide salt precipitate.

    • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

  • Purification: Precipitate the resulting polymer by adding the concentrated DCM solution dropwise into a large volume of cold diethyl ether. Collect the white solid by filtration and dry it under vacuum.

  • Characterization: Confirm the successful synthesis of the macroinitiator using:

    • ¹H NMR Spectroscopy: Look for the appearance of new peaks corresponding to the methyl protons of the initiator moiety and the disappearance of the hydroxyl proton peak.

    • FTIR Spectroscopy: Observe the appearance of a new ester carbonyl (C=O) stretching peak around 1735 cm⁻¹.

Workflow_Macroinitiator Start Start: PEG-OH Polymer Step1 1. Dissolve PEG & TEA in Anhydrous DCM Start->Step1 Step2 2. Add Initiator Precursor (2-bromo-2,3-dimethylbutanoyl bromide) at 0°C Step1->Step2 Step3 3. React Overnight at Room Temperature Step2->Step3 Step4 4. Aqueous Workup & Purification Step3->Step4 End Product: PEG-Macroinitiator Step4->End Characterization Characterization (NMR, FTIR) End->Characterization

Caption: Workflow for the synthesis of a PEG-based ATRP macroinitiator.

Protocol 2: ATRP of Methyl Methacrylate (MMA) from a PEG Macroinitiator

This protocol describes the "grafting-from" polymerization of methyl methacrylate (MMA) using the PEG macroinitiator synthesized in Protocol 1 to create a PEG-b-PMMA block copolymer.

Objective: To synthesize a well-defined block copolymer using a macroinitiator.

Rationale: This procedure exemplifies the power of ATRP to build complex polymer architectures. The resulting amphiphilic block copolymer can self-assemble in aqueous solutions to form micelles, which are of significant interest for drug encapsulation and delivery.[5]

Reagent/Equipment Purpose
PEG-MacroinitiatorInitiator for the second block
Methyl Methacrylate (MMA)Monomer
Copper(I) Bromide (CuBr)Catalyst
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Ligand for the copper catalyst
AnisoleSolvent
Schlenk flask, syringes, nitrogen lineFor maintaining an oxygen-free environment

Step-by-Step Procedure:

  • Monomer Preparation: Pass the MMA monomer through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask, add the PEG-macroinitiator (1 equivalent) and CuBr (1 equivalent). Seal the flask with a rubber septum.

  • Degassing: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Using degassed syringes, add anisole, PMDETA (1 equivalent), and the purified MMA monomer (e.g., 100 equivalents for a target degree of polymerization of 100).

  • Freeze-Pump-Thaw: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.

  • Polymerization: After the final thaw, place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring: At timed intervals, take small aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like Tetrahydrofuran (THF).

  • Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst complex.

  • Purification: Precipitate the polymer in a non-solvent such as cold methanol or hexane. Filter and dry the final block copolymer product under vacuum.

Data Analysis & Expected Results:

  • Monomer Conversion (¹H NMR): Calculate conversion by comparing the integration of the monomer's vinyl protons (typically ~5.5-6.1 ppm) with a stable polymer peak.

  • Molecular Weight & Polydispersity (GPC): A successful controlled polymerization will show a linear increase in molecular weight with conversion and a low polydispersity index (PDI or Đ), typically below 1.3.

Parameter Expected Outcome Indication
PDI (Đ = Mw/Mn) < 1.3Controlled polymerization with minimal termination.
Mn (GPC) vs. Theoretical Mn Close agreementHigh initiation efficiency.
ln([M]₀/[M]) vs. Time Linear relationshipConstant concentration of propagating radicals.

Theoretical Mn = ([M]₀/[I]₀ × Conversion × MW_monomer) + MW_initiator

Troubleshooting and Key Considerations

  • Oxygen Sensitivity: ATRP is highly sensitive to oxygen, which acts as a radical scavenger and can terminate the polymerization. Rigorous degassing is critical for success.

  • Initiator Efficiency: The rate of initiation should be faster than or equal to the rate of propagation to ensure all chains start growing simultaneously.[6] The structure of this compound derivatives is generally well-suited for this with common monomers like methacrylates and styrenes.[7]

  • Catalyst Purity and Ratio: Use high-purity Cu(I)Br. The ratio of initiator to catalyst to ligand is crucial for controlling the polymerization rate and equilibrium.

  • Catalyst Removal: Residual copper can be cytotoxic and can discolor the final polymer. Passing the polymer solution through an alumina column is an effective method for its removal.[8]

Conclusion

Derivatives of this compound are powerful and versatile initiators for Atom Transfer Radical Polymerization. They provide a reliable platform for the precise synthesis of functional polymers with controlled architectures. By mastering the protocols for creating macroinitiators and conducting "grafting-from" polymerizations, researchers in materials science and drug development can construct a vast array of advanced materials, from targeted drug delivery systems to smart surfaces, with an unprecedented degree of molecular control.

References

  • de la Cuesta, F., et al. (2008). Designed amino acid ATRP initiators for the synthesis of biohybrid materials. PubMed. [Link]

  • Amin, A. A., et al. (2020). Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP: Utilizing Polyolefin Active Ester Exchange-Based Macroinitiators in Atom Transfer Radical Polymerization. PMC. [Link]

  • Kiessling, L. L. (2013). Synthesis of Functionalizable and Degradable Polymers by ROMP. PMC. [Link]

  • ResearchGate. (2020). Evaluation of halogen chain-end functionality in 2-bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers by MALDI-TOF spectroscopy. Request PDF. [Link]

  • MDPI. (2024). Active Polymers Decorated with Major Acid Groups for Water Treatment: Potentials and Challenges. [Link]

  • Bielawski, C. W., & Grubbs, R. H. (2009). Functional end groups for polymers prepared using ring-opening metathesis polymerization. Nature Chemistry. [Link]

  • MDPI. (n.d.). Special Issue: Functionalization and Medical Application of Polymer Materials: 2nd Edition. [Link]

  • Brittain, W. J., et al. (2000). Controlled Radical Polymerization of Methyl Methacrylate using a Soluble Polyethylene-Bound Ligand. Macromolecules. [Link]

  • Wikipedia. (n.d.). Atom transfer radical polymerization. [Link]

  • Matyjaszewski Polymer Group. (n.d.). Functional Biomaterials. Carnegie Mellon University. [Link]

  • Liu, J., et al. (2016). A Bromo-Functionalized Conjugated Polymer as a Cross-Linkable Anode Interlayer of Polymer Solar Cells. PubMed. [Link]

  • Matyjaszewski Polymer Group. (n.d.). Initiators. Carnegie Mellon University. [Link]

  • MDPI. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. [Link]

  • MDPI. (n.d.). Special Issue “Synthesis of Advanced Polymer Materials 2.0”. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yields in the Bromination of 2,3-Dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting and optimization strategies for the α-bromination of 2,3-dimethylbutanoic acid, a sterically hindered carboxylic acid. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to overcome common challenges and maximize reaction yields. This document moves beyond simple protocols to explain the causal relationships behind each experimental step, ensuring a robust and reproducible methodology.

Section 1: Foundational Knowledge - The Hell-Volhard-Zelinsky (HVZ) Reaction

The α-bromination of 2,3-dimethylbutanoic acid is almost exclusively accomplished via the Hell-Volhard-Zelinsky (HVZ) reaction.[1] Understanding its mechanism is the first step to effective troubleshooting.

Q1: Why can't I just brominate 2,3-dimethylbutanoic acid directly with Br₂ under acidic conditions like a ketone?

A1: The direct α-bromination of ketones and aldehydes is feasible because they can enolize to a sufficient degree in acid. Carboxylic acids, however, do not. The acidic carboxylic acid proton is far more likely to be removed than an α-hydrogen, preventing the necessary enol formation.[2][3][4] The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive intermediate, an acyl bromide, using a catalyst like phosphorus tribromide (PBr₃).[5][6] This acyl bromide lacks the acidic -OH proton and enolizes much more readily, allowing for electrophilic attack by bromine at the α-position.[2][7]

Q2: What is the complete catalytic cycle of the Hell-Volhard-Zelinsky reaction?

A2: The reaction proceeds in four key stages:

  • Acyl Bromide Formation: A catalytic amount of PBr₃ converts the carboxylic acid to its corresponding acyl bromide.[8][9]

  • Enolization: The acyl bromide tautomerizes to its enol form. This is the rate-limiting step and is catalyzed by HBr generated in the first step.[2][3]

  • α-Bromination: The electron-rich enol acts as a nucleophile, attacking a molecule of Br₂ to form the α-bromo acyl bromide.[5]

  • Hydrolysis/Exchange: The α-bromo acyl bromide is a highly reactive intermediate. In the final work-up step, it is hydrolyzed by water to yield the final α-bromo carboxylic acid product.[8] During the reaction, it can also exchange with unreacted carboxylic acid to regenerate the acyl bromide intermediate, propagating the catalytic cycle.[9]

HVZ_Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis CA 2,3-Dimethylbutanoic Acid AB Acyl Bromide CA->AB + PBr₃ PBr3 PBr₃ (cat.) AB2 Acyl Bromide Enol Acyl Bromide Enol AB2->Enol Tautomerization (HBr cat.) Enol2 Acyl Bromide Enol AlphaBromoAB α-Bromo Acyl Bromide Enol2->AlphaBromoAB + Br₂ Br2 Br₂ AlphaBromoAB2 α-Bromo Acyl Bromide Product 2-Bromo-2,3-dimethyl- butanoic Acid AlphaBromoAB2->Product + H₂O H2O H₂O (Work-up)

Caption: The four-step mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction.

Section 2: Troubleshooting Low Yields - A Step-by-Step Guide

Low yields in the bromination of 2,3-dimethylbutanoic acid often stem from a few common issues. The tertiary nature of the α-hydrogen on this specific substrate can exacerbate these problems due to steric hindrance, making careful control of the reaction even more critical.

Troubleshooting_Workflow Start Low Yield Observed Check_Initiation Did the reaction initiate? (Color change, HBr evolution) Start->Check_Initiation Check_Conversion Is starting material consumed? (TLC, GC, or NMR) Check_Initiation->Check_Conversion Yes Sol_Reagents Issue: Reagent/Glassware Quality - Dry glassware thoroughly. - Use fresh or distilled Br₂. - Use fresh PBr₃. - Ensure starting acid is anhydrous. Check_Initiation->Sol_Reagents No Check_Byproducts Are significant byproducts present in crude mixture? Check_Conversion->Check_Byproducts Yes Sol_Conditions Issue: Reaction Conditions - Increase temperature gradually. - Extend reaction time. - Check stoichiometry (use slight excess of Br₂). Check_Conversion->Sol_Conditions No Check_Workup Is mass balance poor after purification? Check_Byproducts->Check_Workup No Sol_SideReactions Issue: Side Reactions - Lower reaction temperature to prevent elimination. - Ensure slow, controlled addition of bromine. Check_Byproducts->Sol_SideReactions Yes Sol_Purification Issue: Purification Loss - Perform work-up at low temp. - Ensure complete extraction. - Use high vacuum for distillation of high-boiling product. Check_Workup->Sol_Purification Yes End Yield Improved Sol_Reagents->End Sol_Conditions->End Sol_SideReactions->End Sol_Purification->End

Caption: A logical workflow for troubleshooting low yields in the HVZ reaction.

Q3: My reaction is sluggish, the bromine color persists, and I don't see HBr gas evolution. What is the most likely cause?

A3: This classic symptom points to an initiation failure, most commonly caused by moisture . PBr₃ reacts vigorously and preferentially with water. Even trace amounts of moisture in your glassware, starting material, or solvent will consume the catalyst before it can form the acyl bromide.

  • Expertise & Experience: Always flame-dry your glassware under vacuum or oven-dry it overnight at >120°C before use. Ensure your 2,3-dimethylbutanoic acid is anhydrous. If it is a solid, it can be dried in a vacuum oven. If liquid, consider drying over anhydrous MgSO₄ followed by filtration.

Q4: My reaction starts but then stalls, leaving a significant amount of starting material behind (confirmed by TLC/GC). How can I drive it to completion?

A4: Incomplete conversion, especially with a sterically hindered substrate like 2,3-dimethylbutanoic acid, is often a matter of reaction conditions or stoichiometry.

  • Temperature: HVZ reactions often require heating to overcome the activation energy.[10][11] If you are running the reaction at room temperature, a gradual increase to 50-60°C, and then potentially to 80-100°C towards the end, can significantly improve the rate.[10]

  • Reaction Time: Sterically hindered substrates react more slowly. You may need to extend the reaction time beyond what is cited for simpler carboxylic acids. Monitor the reaction periodically (e.g., every 4-6 hours) to determine the point of maximum conversion.

  • Stoichiometry: Ensure you are using a slight excess of bromine (1.1-1.2 equivalents) to ensure enough is present to react with the enol intermediate.[2][10]

Q5: My crude NMR shows multiple products, and my yield of the desired product is low. What are the likely side reactions?

A5: The most common side reaction at elevated temperatures is the elimination of HBr from the product, 2-bromo-2,3-dimethylbutanoic acid, to form β,γ-unsaturated carboxylic acids.[11][12] This is particularly a risk if the reaction is overheated or heated for too long after completion. Another possibility, though less common, is over-bromination if your starting material had more than one α-hydrogen, which is not the case for 2,3-dimethylbutanoic acid.

  • Trustworthiness: To mitigate this, use the minimum temperature required for a reasonable reaction rate. Once analysis shows the starting material is consumed, proceed to the work-up without unnecessary delay.

Q6: I seem to lose a lot of my product during the aqueous work-up and purification. How can I improve my recovery?

A6: Product loss during work-up is a frequent and frustrating issue.

  • Careful Quenching: The hydrolysis of the intermediate α-bromo acyl bromide and excess PBr₃ with water is highly exothermic and generates HBr gas.[10] Perform this step slowly in an ice bath to prevent localized heating that could degrade your product.

  • Efficient Extraction: this compound is a relatively polar molecule. Use a suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane) and perform multiple extractions (at least 3x) to ensure complete removal from the aqueous layer.

  • Purification Method: The product is a high-boiling liquid or a low-melting solid. Purification is best achieved by distillation under reduced pressure.[10] If recrystallization is attempted, significant losses can occur if the proper solvent system is not identified.

Section 3: Optimizing Reaction Parameters

The following table summarizes the key experimental variables and their impact on the reaction outcome. Use it as a guide for designing your experiment and for optimization.

ParameterRecommended RangeEffect on Yield & PurityCausality & Expert Insights
PBr₃ Catalyst 0.1 - 0.3 eq.Too little: Slow or incomplete reaction. Too much: Unnecessary cost and more difficult work-up.The catalyst's role is to generate the acyl bromide intermediate.[5] A catalytic amount is sufficient as the intermediate is regenerated in the reaction cycle.
Bromine (Br₂) Stoichiometry 1.1 - 1.2 eq.Too little: Incomplete conversion. Too much: Difficult to remove during work-up; can lead to impurities.A slight excess ensures that once the reactive enol is formed, there is sufficient bromine for the electrophilic attack.[2]
Temperature 50 - 100 °CToo low: Very slow reaction rate. Too high: Increased risk of HBr elimination to form unsaturated byproducts.[11][12]The reaction has a significant activation energy. For this sterically hindered substrate, starting at 50-60°C and potentially increasing later is a sound strategy.[10]
Reaction Time 4 - 24 hoursToo short: Incomplete conversion. Too long: Increased risk of side reactions, especially at higher temperatures.Monitoring by TLC or GC is crucial to identify the optimal time point to stop the reaction and begin the work-up.
Solvent Neat (no solvent) or CH₂Cl₂Neat: Common for liquid carboxylic acids. Solvent: Can help with heat management for solid starting materials.The reaction is often run without a solvent.[10] If a solvent is used, it must be anhydrous and inert to the reaction conditions (e.g., dichloromethane).

Section 4: Standard Experimental Protocol

This protocol is a validated starting point for the bromination of 2,3-dimethylbutanoic acid.

Materials:

  • 2,3-Dimethylbutanoic Acid (1.0 eq.)

  • Phosphorus Tribromide (PBr₃, 0.2 eq.)

  • Bromine (Br₂, 1.1 eq.)

  • Dichloromethane (optional, anhydrous)

  • Deionized Water (for work-up)

  • Saturated Sodium Bisulfite (NaHSO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add 2,3-dimethylbutanoic acid (1.0 eq). If the acid is solid, it can be dissolved in a minimal amount of anhydrous dichloromethane. Connect the top of the condenser to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HBr gas that will evolve.[10]

  • Catalyst Addition: Add phosphorus tribromide (0.2 eq.) to the stirring reaction mixture at room temperature.

  • Bromine Addition: Slowly add bromine (1.1 eq.) to the mixture from the addition funnel over 30-60 minutes. The reaction is exothermic, and a gentle reflux may be observed. Maintain control by adjusting the addition rate.

  • Heating: After the bromine addition is complete, slowly heat the reaction mixture to 60°C using an oil bath. Maintain this temperature and monitor the reaction progress by TLC or GC every 4 hours. If the reaction is slow, the temperature can be increased to 80°C.

  • Work-up: Once the reaction is complete (starting material is consumed), cool the mixture to 0°C in an ice bath.

  • Quenching: Slowly and carefully add cold water to the flask to hydrolyze the acyl bromide intermediate and any unreacted PBr₃. This is highly exothermic and will generate HBr gas; ensure the gas trap is functioning.[10]

  • Extraction: Transfer the mixture to a separatory funnel. If a solvent was used, add more. If not, add dichloromethane or ether to extract the product. Wash the organic layer sequentially with water, then with a saturated solution of sodium bisulfite to quench any remaining bromine (the red/brown color will disappear), and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[10]

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.[10]

Section 5: Frequently Asked Questions (FAQs)

Q7: Can I use red phosphorus and bromine instead of PBr₃ directly? A7: Yes. Red phosphorus reacts in situ with bromine to form PBr₃.[2] This is a common and effective alternative. You would typically add a catalytic amount of red phosphorus to the carboxylic acid first, followed by the slow addition of bromine.

Q8: The product has a new stereocenter at the α-carbon. Is the reaction stereoselective? A8: No, the HVZ reaction is not stereoselective. It proceeds through a planar enol intermediate.[2] The subsequent attack by bromine can occur from either face of the enol plane with equal probability. Therefore, if you start with an enantiomerically pure carboxylic acid that has a stereocenter elsewhere in the molecule, you will obtain a racemic mixture at the α-carbon.

Q9: Are there any modern, "greener" alternatives to the HVZ reaction for this transformation? A9: While there is significant research into greener bromination methods, such as using N-Bromosuccinimide (NBS) or enzymatic approaches, the Hell-Volhard-Zelinsky reaction remains the most robust and widely used method for the α-bromination of simple carboxylic acids.[13] For this specific transformation, HVZ is still the authoritative, field-proven protocol.

References

  • Hell-Volhard-Zelinsky Reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Ch19: Halogenation. (n.d.). University of Calgary, Department of Chemistry. Retrieved from [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Hell-Volhard–Zelinsky Reaction. (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]

  • Hell–Volhard–Zelinsky halogenation. (n.d.). Wikipedia. Retrieved from [Link]

  • 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition. (n.d.). OERTX. Retrieved from [Link]

  • 22.4 Alpha Bromination of Carboxylic Acids. (2023, September 20). OpenStax. Retrieved from [Link]

  • Alpha Bromination of Carboxylic Acids. (2025, August 15). Fiveable. Retrieved from [Link]

  • The Hell–Volhard–Zelinsky Reaction. (2025, May 14). Master Organic Chemistry. Retrieved from [Link]

  • Hell Volhard Zelinsky Reaction Mechanism. (2019, January 23). BYJU'S. Retrieved from [Link]

  • Hell Volhard Zelinsky Reaction Mechanism. (n.d.). SATHEE. Retrieved from [Link]

  • Nakajima, K., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. PMC. Retrieved from [Link]

  • Write the initiation, propagation, and termination steps involved in the monobromination of 2, 3 − dimethylbutane to give 2. (n.d.). Vaia. Retrieved from [Link]

  • 8.4: Alpha Bromination of Carboxylic Acids. (2025, March 12). Chemistry LibreTexts. Retrieved from [Link]

  • Alpha Halogenation of Carboxylic Acids. (2020, April 10). Chemistry Steps. Retrieved from [Link]

  • Hell-Volhard-Zelinsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hell-Volhard-Zelinsky Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Papa, D. (n.d.). a-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • 2, 3 - Dimethylbutane - reacts with bromine in the presence of light to give a mono brominate product. Further reaction gives a good yield of a dibrominated product. Predict the structures of these products, and propose a mechanism for the formation of the monobrominated product. (n.d.). Vaia. Retrieved from [Link]

  • Carbonyl halide catalyst for alpha-bromination of aliphatic acids. (n.d.). Google Patents.
  • [FREE] In the first propagation step of the bromination of 2,3-dimethylbutane, the newly formed Br radicals react. (2020, October 6). Brainly.com. Retrieved from [Link]

  • When 2-bromo-2,3-dimethylbutane reacts with a strong base, two alkenes are formed. What are the two alkenes? Which of the two alkenes is the major product?. (n.d.). Pearson+. Retrieved from [Link]

  • The light-initiated reaction of 2,3-dimethylbut-2-ene with N-bromosuccinimide (NBS) gives two products. Show the structures of the products. Propose a mechanism for this reaction. (n.d.). Pearson+. Retrieved from [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. (2025, September 18). Engineered Science Publisher. Retrieved from [Link]

  • 2,3-dimethylbutane reacts with bromine in the presence of ultraviolet (uv... (2024, November 20). Filo. Retrieved from [Link]

  • Solved In this experiment, we brominated 2,3 dimethylbutane. (2023, December 11). Chegg.com. Retrieved from [Link]

  • Bromocarboxylic acid synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The light-initiated reaction of 2,3-dimethylbut-2-ene with N-bromosuccinimide (NBS) gives two products. (n.d.). Pearson+. Retrieved from [Link]

  • Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. Retrieved from [Link]

  • Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. (2023, April 30). JoVE. Retrieved from [Link]

Sources

Minimizing elimination side reactions in 2-Bromo-2,3-dimethylbutanoic acid substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 2B-DMA-SUB-001 Topic: Minimizing Elimination (Dehydrohalogenation) in Tertiary


-Bromo Acid Substitution
Status:  Resolved / Guide Available

Executive Summary

You are encountering high rates of elimination (alkene formation) when attempting nucleophilic substitution on 2-Bromo-2,3-dimethylbutanoic acid .

This is a structural inevitability if standard


 protocols are used. Your substrate is a tertiary alkyl halide  with significant steric bulk (isopropyl group at C3) and an adjacent electron-withdrawing carboxyl group.
  • The Trap: Strong bases (hydroxide, alkoxides) or high heat will drive E2 elimination to form the thermodynamically stable, conjugated

    
    -unsaturated acid (2,3-dimethyl-2-butenoic acid).
    
  • The Solution: You must bypass the intermolecular

    
     / E2 competition entirely by exploiting Silver-Mediated Intramolecular Substitution  (the 
    
    
    
    -lactone pathway).

Module 1: Mechanistic Diagnosis

To solve the elimination problem, you must understand the competing pathways.[1] Direct attack by an external nucleophile is sterically blocked.

The Pathway Bifurcation

The fate of your reaction is determined by the initial ionization event.

ReactionPathways Substrate 2-Bromo-2,3- dimethylbutanoic acid E2_TS E2 Transition State (Concerted) Substrate->E2_TS High pH / Heat Lactone α-Lactone Intermediate Substrate->Lactone Ag+ / Mild Base (Intramolecular) Base Strong Base (NaOH/NaOEt) Base->E2_TS Ag Silver Salt (Ag2O / Ag+) Ag->Lactone Alkene Elimination Product (2,3-dimethyl-2-butenoic acid) E2_TS->Alkene Product Substitution Product (α-Hydroxy/Alkoxy Acid) Lactone->Product Nucleophile Attack (H2O / ROH)

Figure 1: Pathway bifurcation showing how Silver (Ag+) promotes the productive


-lactone route, while strong bases force elimination.
Why Standard Conditions Fail
  • Steric Blockade: The C2 position is tertiary. Standard

    
     backside attack is impossible.
    
  • E2 Dominance: The C3 proton (methine of the isopropyl group) is sterically accessible. Strong bases remove this proton synchronously with bromide departure, leading to the alkene [1].

  • Carbocation Instability: While tertiary carbocations are generally stable, the adjacent carbonyl group (

    
    ) is electron-withdrawing, destabilizing the positive charge and slowing down pure 
    
    
    
    solvolysis, giving E1 pathways time to compete.

Module 2: The Solution (Silver-Mediated Substitution)

The most reliable method to substitute tertiary


-bromo acids without elimination is to use Silver(I) Oxide (

)
or Silver Carbonate (

)
.
The "Alpha-Lactone" Mechanism

Instead of forcing an external nucleophile to hit the crowded center, we use the molecule's own carboxylate.

  • Activation:

    
     complexes with the Bromine, making it a "super-leaving group."
    
  • Intramolecular Attack: The carboxylate oxygen attacks the

    
    -carbon from the back (inversion #1), forming a transient 3-membered 
    
    
    
    -lactone
    .
  • Ring Opening: Water or Alcohol attacks the carbonyl of the lactone (acyl-oxygen cleavage) or the

    
    -carbon, eventually yielding the 
    
    
    
    -hydroxy/alkoxy acid [2, 3].
Optimized Protocol: Hydrolysis to -Hydroxy Acid

Goal: Convert this compound to 2-Hydroxy-2,3-dimethylbutanoic acid.

ParameterRecommendationRationale
Reagent

(1.1 equiv)
Precipitates AgBr, driving the reaction irreversibly without high heat. Acts as a mild base to buffer the acid.
Solvent Water / Acetone (1:1) Water is the nucleophile. Acetone solubilizes the organic substrate.
Temperature Room Temp (20-25°C) Heat favors elimination (entropy). Keep it cool.
pH Control Neutral to Mildly Acidic Avoid high pH. Do NOT add NaOH.
Step-by-Step Procedure:
  • Dissolution: Dissolve 1.0 mmol of this compound in 2 mL of Acetone.

  • Suspension: Add 2 mL of water. The solution may turn cloudy.

  • Addition: Add 0.6 mmol (0.6 equiv) of solid

    
     in one portion. (Note: 0.5 equiv is stoichiometric for Br removal, slight excess ensures completion).
    
  • Reaction: Stir vigorously at room temperature for 2-4 hours. Monitor by TLC (bromides usually stain different from alcohols).

  • Workup: Filter off the grey/yellow AgBr precipitate through Celite.

  • Isolation: Acidify the filtrate slightly (pH 2) with dilute HCl to ensure the hydroxy acid is protonated, then extract with Ethyl Acetate.

Module 3: Troubleshooting & FAQs

Q1: I am still seeing ~15% alkene even with Silver Oxide. Why?

Diagnosis: Localized heating or "Thermal Runaway." Fix: The reaction of Ag+ with halides is exothermic.

  • Action: Cool the reaction vessel to 0°C in an ice bath before adding the silver salt. Allow it to warm to room temperature slowly over 1 hour.

Q2: Can I use NaOH if I keep it dilute?

Diagnosis: High risk. Analysis: Even dilute hydroxide is a strong base. With a tertiary halide, the rate of E2 (Elimination) often exceeds


 (Substitution) because the activation energy for proton abstraction is lower than for ionization in the presence of a base [4].
  • Verdict: No. If you cannot use Silver, use Sodium Carbonate (

    
    )  in refluxing water, but expect lower yields (50-60%) compared to the Silver method (>85%).
    
Q3: How do I make the Ether (Alkoxy acid) instead of the Alcohol?

Diagnosis: Solvent selection. Protocol: Replace the Water/Acetone mixture with Methanol (for O-Me) or Ethanol (for O-Et) .

  • Warning: Do not use Sodium Methoxide (

    
    ). Use Methanol + 
    
    
    
    . The silver forces the leaving group departure, and the solvent (methanol) acts as the nucleophile.
Q4: Why does the reaction mixture turn black?

Diagnosis: Formation of elemental Silver (


).
Context:  This is normal. 

is dark brown/black. As it reacts, it forms AgBr (pale yellow), but light sensitivity or minor redox side reactions can generate colloidal silver.
  • Action: Ignore the color. Trust the filtration step to remove solids.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination vs. Substitution).

  • Pirinççioğlu, N., et al. (2007).[2] Experimental and computational evidence for alpha-lactone intermediates. Organic & Biomolecular Chemistry, 5(24), 4001-4009.[2]

  • Chemistry Stack Exchange. (2020). Mechanism of three-membered lactone hydrolysis in base.

  • Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction and subsequent hydrolysis.[3][4][5]

  • Someya, H., et al. (2008).[6] Silver-Catalyzed Benzylation of Tertiary Alkyl Halides. Organic Letters.

Sources

Purification methods for removing unreacted bromide from 2-Bromo-2,3-dimethylbutanoic acid

[1]

Case ID: PUR-BR-23DM Status: Active Support Level: Tier 3 (Senior Scientist)[1]

Introduction: The Challenge of Tertiary -Bromo Acids

Welcome to the technical support guide for 2-Bromo-2,3-dimethylbutanoic acid. Before proceeding with protocols, it is critical to understand the specific chemical behavior of this molecule.[1]

Unlike simple primary alkyl halides, This compound features a bromine atom on a tertiary carbon that is also alpha to a carboxyl group.[1] This structural crowding creates two primary stability risks during purification:

  • Thermal Instability: The tertiary C-Br bond is weak.[1] Excessive heat promotes dehydrobromination (E1 elimination), yielding the

    
    -unsaturated byproduct (2,3-dimethyl-2-butenoic acid).[1]
    
  • Hydrolytic Sensitivity: In the presence of water and heat, the tertiary carbocation forms readily, leading to

    
     hydrolysis (formation of the 
    
    
    -hydroxy acid).[1]

The Golden Rule: Keep it cold (

strong bases1

Module 1: Standard Purification Protocol (Liquid-Liquid Extraction)

Objective: Removal of bulk inorganic bromide salts (from

1
Workflow Diagram

ExtractionWorkflowStartCrude Reaction Mixture(Containing Product, HBr, PBr3)QuenchQuench: Pour into Ice/Water(Temp < 5°C)Start->Quench Slow AdditionExtractExtraction: Add DCM or Et2O(Product enters Organic Phase)Quench->ExtractSep1Phase SeparationExtract->Sep1AqLayerAqueous Layer(Contains HBr, H3PO3, Inorganic Br-)Sep1->AqLayer DiscardOrgLayerOrganic Layer(Contains Product + Trace Br2)Sep1->OrgLayer KeepWash1Wash: 10% Na2S2O3(Removes Elemental Bromine)OrgLayer->Wash1Wash2Wash: Cold BrineWash1->Wash2DryDry over Na2SO4Filter & Concentrate (<30°C)Wash2->Dry

Figure 1: Standard Liquid-Liquid Extraction (LLE) workflow emphasizing temperature control to prevent elimination byproducts.

Detailed Protocol
  • Quenching: Pour the reaction mixture slowly onto crushed ice. Caution: If

    
     was used, this is violently exothermic.[1]
    
  • Solvent Addition: Add Dichloromethane (DCM) or Diethyl Ether (

    
    ).[1] The product is a lipophilic organic acid and will partition into the organic layer.[1]
    
  • Phase Separation: Separate the layers. The aqueous layer contains the bulk of the inorganic bromide (

    
    ) and phosphoric acid byproducts.[1]
    
  • The "Yellow" Wash: If the organic layer is yellow/orange (indicating elemental bromine

    
    ), wash with 10% Sodium Thiosulfate  (
    
    
    ) until the color dissipates.
  • Final Wash: Wash with cold saturated brine (

    
    ) to remove trapped water.[1]
    
  • Drying: Dry over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure. Crucial: Set water bath to

    
     to prevent thermal elimination.[1]
    

Module 2: Advanced Purification (Recrystallization)

Objective: Removal of trace organic impurities and persistent bromide trapped in the crystal lattice. Applicability: this compound is a solid at room temperature (MP

1
ParameterRecommendationRationale
Primary Solvent Hexanes (or Pentane)The compound is moderately polar (acid) but the alkyl bulk makes it soluble in non-polar solvents when warm, precipitating when cold.[1]
Anti-Solvent None usually neededCooling alone is sufficient.[1]
Temperature Dissolve at 35°C; Cool to -20°CAvoid boiling hexanes (69°C) as the compound may degrade.

Protocol:

  • Dissolve the crude solid in the minimum amount of warm Hexanes (approx. 30-35°C).

  • If insoluble particulates remain (inorganic salts), filter rapidly while warm.[1]

  • Allow the solution to cool to room temperature, then place in a freezer (-20°C) overnight.

  • Filter the white crystals cold. Wash with extremely cold (-78°C) hexanes.[1]

Module 3: Troubleshooting Center (FAQs)

Ticket #001: Persistent Yellow/Orange Coloration

User Report: "After extraction, my product oil is still orange. I suspect elemental bromine." Root Cause: Elemental bromine (

1Solution:Reductive Wash1
  • Prepare a 10% aqueous solution of Sodium Thiosulfate (

    
    ).[1]
    
  • Shake with the organic phase.

  • Mechanism:

    
    .[1]
    
  • The

    
     (colored, organic soluble) becomes 
    
    
    (colorless, water soluble).[1]
Ticket #002: White Precipitate During Quench

User Report: "When I added the thiosulfate, the solution turned cloudy white/yellow." Root Cause: Acid-catalyzed decomposition of thiosulfate. If the extraction was too acidic (residual HBr), the thiosulfate disproportionates into elemental sulfur (


1Solution:before
  • Wash the organic layer with saturated Sodium Bicarbonate (

    
    ) first.[1] Note: Watch for 
    
    
    evolution.
  • Once pH is neutral/mildly basic, then add the thiosulfate.[1]

Ticket #003: Low Yield / Olefin Formation

User Report: "NMR shows a double bond signal. I lost my bromine." Root Cause: Dehydrobromination (Elimination).[1] The tertiary proton is acidic, and the bromide is a good leaving group.[1] Solution:

  • Check your base: Did you use NaOH or KOH? Switch to

    
     or water washes only.[1]
    
  • Check your heat: Did you use a high-vacuum distillation or a hot rotovap? Keep all steps

    
    .
    

Module 4: Validation & Quality Control

How do you prove the "unreacted bromide" is gone?

Method A: Silver Nitrate Test (Qualitative)
  • Reagent: 1%

    
     in ethanol.
    
  • Procedure: Dissolve a small amount of product in ethanol. Add reagent.

  • Result:

    • Instant heavy precipitate:[1] Significant free bromide (

      
      ) remains.[1]
      
    • Slow/Slight turbidity:[1] Expected for tertiary alkyl bromides (they hydrolyze slowly).[1]

    • Clear: Clean.[1]

  • Warning: Tertiary alkyl bromides will eventually precipitate AgBr because the silver ion catalyzes the

    
     ionization. A "pass" is a solution that stays clear for the first 30-60 seconds.
    
Method B: Ion Chromatography (Quantitative)
  • Setup: Anion exchange column (e.g., Dionex IonPac AS19).[1]

  • Preparation: Extract a sample of the organic acid with water (liquid-liquid extraction on a micro scale). Inject the aqueous phase.

  • Detection: Conductivity detector.

  • Limit: This can detect inorganic bromide down to ppm levels.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for alkyl halide purification and thiosulfate quenching). [1]

  • Furniss, B. S., et al.Hell-Volhard-Zelinsky Reaction Protocols. In Vogel's Textbook of Practical Organic Chemistry. (General procedure for -bromo acids).
  • BenchChem. Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures. (Protocols for thiosulfate quenching and sulfur prevention). [1]

  • Master Organic Chemistry.The Hell-Volhard-Zelinsky Reaction: Mechanism and Workup. (Mechanistic insight into the stability of

    
    -bromo acyl intermediates). 
    
  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] (Physical properties and safety data). [1]

Technical Support Center: Optimizing Recrystallization of 2-Bromo-2,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-2,3-dimethylbutanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material. Recrystallization is a powerful technique for purification, but its success is critically dependent on the choice of solvent and experimental conditions. This document provides in-depth, field-proven insights into solvent selection, protocol optimization, and troubleshooting common challenges encountered during the crystallization of this and similar halogenated carboxylic acids.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of recrystallization as they apply to this compound.

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: The quintessential "good" solvent for a single-solvent recrystallization must satisfy a specific set of criteria rooted in solubility principles.[1][2] For this compound, a molecule with a polar carboxylic acid head and a moderately non-polar alkyl bromide body, the ideal solvent should:

  • Exhibit a steep solubility curve: It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[2] This temperature-dependent solubility is the cornerstone of recrystallization, maximizing recovery upon cooling.

  • Not react with the compound: The solvent must be chemically inert to avoid degradation of your target molecule.[3]

  • Dissolve impurities readily at all temperatures OR not at all: This allows for the separation of impurities. Highly soluble impurities will remain in the cold mother liquor, while insoluble impurities can be removed via hot filtration.[1][3]

  • Have a relatively low boiling point: This ensures that the solvent can be easily removed from the purified crystals during the drying phase.[2]

  • Boil at a temperature below the melting point of the compound: This is a critical and often overlooked point. If the solvent's boiling point is higher than the compound's melting point, the solid will "oil out" instead of dissolving, leading to a failed purification.[4][5]

Q2: Based on its structure, what solvents should I start with for this compound?

A2: The principle of "like dissolves like" is a useful, albeit simplified, starting point.[2] this compound has both polar (carboxylic acid) and non-polar (branched alkyl chain, bromine) character. Therefore, solvents of intermediate polarity are excellent starting points.

  • Single Solvents to Screen: Based on data for structurally similar compounds like 2-bromo-3-methylbutyric acid, which is soluble in alcohols and ether, good candidates include isopropanol, ethanol, acetone, and ethyl acetate.[6][7] Water is likely a poor solvent due to the bulky alkyl group, but it may be an excellent "anti-solvent" in a mixed-solvent system.[8] Non-polar solvents like hexanes or toluene are unlikely to dissolve the polar carboxylic acid group sufficiently, even when hot.

  • Mixed-Solvent Systems: A two-solvent system is often more effective than a single solvent.[1] A highly effective approach involves dissolving the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then titrating with a "bad" hot anti-solvent (in which it is poorly soluble) until the solution becomes faintly cloudy (saturated).[9][10][11] Promising pairs for this compound would be:

    • Ethanol / Water

    • Acetone / Hexanes

    • Ethyl Acetate / Hexanes

Q3: What is "oiling out" and why is it a problem?

A3: "Oiling out" is a common recrystallization failure where the compound separates from the solution as a liquid (an oil) rather than a crystalline solid upon cooling.[4][5] This oil is essentially a molten, impure version of your compound. It is a significant problem because oils tend to dissolve impurities very effectively, trapping them within the solidified mass as it cools further.[4][12] The result is often a glassy, amorphous solid with little to no purification achieved. This phenomenon typically occurs for two main reasons:

  • High Impurity Load: A large amount of impurity can significantly depress the melting point of your compound, causing it to melt in the hot solvent.[13]

  • Solvent-Solute Mismatch: The melting point of the solute is below the boiling point of the chosen solvent.[5] When the solution cools, it becomes supersaturated at a temperature where the compound's stable form is liquid, not solid.[12][14]

Troubleshooting Guide: Common Recrystallization Issues

This guide provides direct, actionable solutions to specific problems you may encounter during your experiments.

Issue 1: My compound oiled out instead of forming crystals. What do I do?
  • Causality: The solution became supersaturated at a temperature above your compound's melting point.[4][5] This is likely due to the solvent's high boiling point or a significant depression of the melting point by impurities.

  • Immediate Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add more of the "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation point, effectively lowering the temperature at which crystallization will begin.[4][15]

    • Allow the solution to cool much more slowly. Insulating the flask in a beaker of hot water can promote slow cooling and favor crystal lattice formation over oiling.[5][16]

  • Long-Term Strategy:

    • Re-evaluate your solvent choice. If using a single solvent, select one with a lower boiling point.

    • If using a mixed-solvent system, try adjusting the initial ratio to use more of the "good" solvent.

    • Consider a preliminary purification step (e.g., passing through a short silica plug) to reduce the initial impurity load.

Issue 2: My crystal yield is very low.
  • Causality: Too much solvent was used, meaning the solution never reached saturation upon cooling, and a significant amount of your product remains dissolved in the mother liquor.[5][15]

  • Solution:

    • Place the flask back on a hot plate and gently boil off a portion of the solvent. This will concentrate the solution.[5][15]

    • Once the volume is reduced, allow the solution to cool slowly again.

    • Ensure final cooling is adequate. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[1][16]

Issue 3: No crystals are forming, even after cooling in an ice bath.
  • Causality: The solution is likely supersaturated, a metastable state where the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not occurred.[5][17] This can also be a result of using far too much solvent.

  • Solution (in order of preference):

    • Scratch the Flask: Use a glass rod to vigorously scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[5][17]

    • Seed the Solution: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[17]

    • Reduce Solvent Volume: As with low yield, gently boil off some solvent to increase the concentration and induce crystallization.[5]

Issue 4: The solution was clear when hot, but the resulting crystals are impure or have a poor melting point.
  • Causality: The most probable cause is that the solution cooled too quickly. Rapid crystallization traps impurities and solvent within the crystal lattice, a process known as occlusion.[3][18]

  • Solution:

    • Re-dissolve the crystals in the minimum amount of hot solvent.

    • Ensure a slow cooling process. Do not place the hot flask directly into an ice bath. Let it cool undisturbed on the benchtop first.[16] Insulating the flask can further slow this process.

    • If impurities are colored, you may need to add a small amount of activated charcoal to the hot solution before the hot filtration step.[1][3] Be cautious, as charcoal can also adsorb your product.

Data & Protocols

Table 1: Potential Solvents for Screening

This table provides a starting point for solvent selection based on general chemical principles and data from similar compounds. Polarity decreases from top to bottom.

SolventTypeBoiling Point (°C)Rationale & Potential Issues
WaterPolar Protic100Likely a poor solvent alone. Excellent as an anti-solvent with alcohols or acetone.[8]
EthanolPolar Protic78Good starting point. Likely to dissolve the compound when hot. Miscible with water for a solvent pair.[7]
IsopropanolPolar Protic82Similar to ethanol, slightly less polar.
AcetonePolar Aprotic56Good general-purpose solvent. Lower boiling point is advantageous for drying.[17]
Ethyl AcetatePolar Aprotic77Good general-purpose solvent. Often paired with hexanes.[8]
TolueneNon-polar111May not be polar enough to dissolve the carboxylic acid. High boiling point increases risk of oiling out.[2]
HexanesNon-polar69Insoluble. Excellent choice as an anti-solvent with more polar solvents like acetone or ethyl acetate.[8]
Experimental Protocol: Two-Solvent Recrystallization

This protocol describes a robust method for purifying this compound using a solvent/anti-solvent approach (e.g., Ethanol/Water).

Materials:

  • Crude this compound

  • Solvent 1 ("Good" Solvent): Ethanol

  • Solvent 2 ("Anti-Solvent"): Deionized Water

  • Two Erlenmeyer flasks, hot plate, Hirsch or Büchner funnel, filter paper, glass stir rod.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[1][19]

  • Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot ethanol (~10% more) to prevent premature crystallization, and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9][16]

  • Saturation: Bring the clear solution to a boil. Add hot water dropwise while swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[9][11]

  • Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.[9][11]

  • Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][16]

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20 minutes to maximize the crystal yield.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization solution) to rinse away any remaining soluble impurities.[9]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. Air drying followed by drying under a vacuum is recommended.

Visualization of Workflows
Diagram 1: Systematic Solvent Selection Workflow

This diagram outlines the logical progression for identifying a suitable recrystallization solvent system.

Solvent_Selection start Start: Crude Solid test_single Test Single Solvents (e.g., Ethanol, Acetone, IPA) start->test_single dissolves_cold Dissolves in Cold Solvent? test_single->dissolves_cold Test Solubility insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No reject_too_good Reject Solvent (Too Soluble) dissolves_cold->reject_too_good Yes ideal_solvent Ideal Single Solvent Found (Insoluble Cold, Soluble Hot) insoluble_hot->ideal_solvent No reject_too_bad Reject Solvent (Not Soluble Enough) insoluble_hot->reject_too_bad Yes proceed_single Proceed with Single-Solvent Recrystallization ideal_solvent->proceed_single two_solvent No Ideal Single Solvent. Proceed to Two-Solvent System. reject_too_good->two_solvent reject_too_bad->two_solvent select_pair Select Miscible Pair: 1. Good Solvent (dissolves well) 2. Anti-Solvent (dissolves poorly) two_solvent->select_pair proceed_two_solvent Proceed with Two-Solvent Recrystallization Protocol select_pair->proceed_two_solvent

Caption: A decision tree for systematic solvent screening.

Diagram 2: Troubleshooting Common Recrystallization Failures

This flowchart provides a logical path for diagnosing and solving common issues during crystallization.

Troubleshooting start Problem Encountered During Cooling q_form What is the physical form? start->q_form is_oil Liquid / Oil q_form->is_oil is_solid Solid Crystals q_form->is_solid no_solid No Solid Forms q_form->no_solid q_yield What is the yield? solve_low_yield Diagnosis: Too Much Solvent 1. Re-heat solution. 2. Boil off excess solvent. 3. Re-cool, use ice bath. q_yield->solve_low_yield Low solve_oil Diagnosis: Oiling Out 1. Re-heat solution. 2. Add more 'good' solvent. 3. Cool SLOWLY. is_oil->solve_oil is_solid->q_yield solve_no_solid Diagnosis: Supersaturation 1. Scratch inner flask wall. 2. Add a seed crystal. 3. Reduce solvent volume. no_solid->solve_no_solid

Caption: A troubleshooting decision tree for recrystallization.

References
  • Two-Solvent Recrystallization Guide . MIT OpenCourseWare. [Link]

  • Recrystallization with two solvents . Reddit r/Chempros. [Link]

  • Recrystallization using two solvents . YouTube. [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. [Link]

  • Recrystallization (help meeeeee) . Reddit r/chemistry. [Link]

  • Problems with Recrystallisations . University of York, Department of Chemistry. [Link]

  • Oiling Out in Crystallization . Mettler Toledo. [Link]

  • Experiment 2: Recrystallization . University of Manitoba. [Link]

  • The Problem of Oiling Out in Chemical Process Development . KiloMentor. [Link]

  • PW 01: recrystallization . E-learning. [Link]

  • Mixed-solvent recrystallisation . University of York, Department of Chemistry. [Link]

  • Recrystallization I . Swarthmore College. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids . PMC. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment . Journal of Chemical Education. [Link]

  • Are there any general rules for choosing solvents for recrystallization? . Chemistry Stack Exchange. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • RECRYSTALLISATION . University of Sydney. [Link]

  • 2-Bromo-3,3-dimethylbutanoic Acid . PubChem. [Link]

  • 2.2.4.6F: Troubleshooting . Chemistry LibreTexts. [Link]

  • Recrystallization . University of California, Los Angeles. [Link]

  • Recrystallization - Single Solvent . University of Toronto Scarborough. [Link]

  • 2 Bromo 3 Methyl Butanoic Acid . Pacific Biochem Private Limited. [Link]

  • Struggling with large scale recrystallization . Reddit r/Chempros. [Link]

Sources

Controlling temperature for stable synthesis of 2-Bromo-2,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stable Synthesis of 2-Bromo-2,3-dimethylbutanoic Acid

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this compound. The synthesis of this halogenated carboxylic acid, a key building block in various pharmaceutical and agrochemical applications, presents unique challenges, primarily centered around precise temperature control to ensure reaction stability, maximize yield, and minimize byproduct formation.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The most common and effective method for the α-bromination of 2,3-dimethylbutanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction.[2][3] This reaction transforms a carboxylic acid into an α-bromo carboxylic acid. The overall process can be broken down into several key stages, each with its own temperature sensitivity.

The reaction is initiated by converting the carboxylic acid into an acyl bromide using a phosphorus halide, such as phosphorus tribromide (PBr₃), which is often generated in situ from red phosphorus and bromine.[4][5] The resulting acyl bromide more readily forms an enol tautomer than the original carboxylic acid.[5][6] This enol then reacts with bromine in an α-substitution reaction. Finally, the α-bromo acyl bromide is hydrolyzed to yield the final product, this compound.[3][6]

HVZ_Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis CA 2,3-Dimethylbutanoic Acid PBr3 PBr₃ AB 2,3-Dimethylbutanoyl Bromide CA->AB + PBr₃ AB2 2,3-Dimethylbutanoyl Bromide Enol Acyl Bromide Enol AB2->Enol Tautomerization (HBr catalysis) Enol2 Acyl Bromide Enol AlphaBromoAB α-Bromo Acyl Bromide Enol2->AlphaBromoAB + Br₂ Br2 Br₂ AlphaBromoAB2 α-Bromo Acyl Bromide FinalProduct 2-Bromo-2,3-dimethylbutanoic Acid AlphaBromoAB2->FinalProduct Hydrolysis H2O H₂O

Caption: Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism.

Q2: Why is temperature control so critical throughout the synthesis?

A2: Temperature is arguably the most critical parameter in the HVZ reaction for several reasons:

  • Reaction Initiation and Rate: The initial reaction between the carboxylic acid and PBr₃ is often exothermic.[7] Without proper cooling, the reaction rate can increase uncontrollably, leading to a dangerous buildup of pressure and the formation of side products.

  • Side Reaction Suppression: High temperatures can promote undesirable side reactions. For instance, excessive heat during bromination can lead to the formation of di-brominated products. Additionally, at very high temperatures, elimination of hydrogen bromide from the product can occur, yielding unsaturated carboxylic acids.[8]

  • Reagent Stability: Bromine is volatile, and its loss at elevated temperatures can lead to incomplete reactions and inaccurate stoichiometric ratios.

  • Product Purity: Precise temperature control ensures the selective formation of the desired mono-brominated product, simplifying purification and improving the overall yield and purity of this compound.

Q3: What are the optimal temperature ranges for the key stages of the reaction?

A3: While the optimal temperature can vary slightly based on the scale of the reaction and the specific equipment used, the following ranges serve as a reliable guide.

Reaction StageReagentsRecommended Temperature RangeRationale
Bromine Addition 2,3-dimethylbutanoic acid, Red P, Br₂0 - 10 °C (initially)The initial addition of bromine should be slow and controlled in a cooled environment to manage the exothermic reaction.[7]
Reaction Reflux Reaction Mixture80 - 100 °CAfter the initial exothermic phase, the temperature is raised to reflux to ensure the reaction proceeds to completion.
Purification Crude ProductVaries (Distillation under reduced pressure)Distillation under reduced pressure is recommended to avoid thermal decomposition of the product. The boiling point is approximately 116 °C at 15 mmHg.[9]

Q4: What are the most common side products, and how does temperature influence their formation?

A4: The primary side products in this synthesis are di-brominated species and, to a lesser extent, unsaturated carboxylic acids.

  • Di-brominated Products: These form when the reaction temperature is too high, or an excess of bromine is used, leading to the substitution of a second α-hydrogen. Maintaining the recommended temperature profile is crucial for minimizing this.

  • Unsaturated Carboxylic Acids: At excessively high temperatures, particularly during distillation, the product can undergo elimination of HBr.[8] This is why vacuum distillation is the preferred method for purification.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Troubleshooting_Guide cluster_LowYield cluster_SideProducts cluster_Runaway Start Problem Encountered LowYield Low or No Product Yield Start->LowYield SideProducts Significant Side Product Formation Start->SideProducts Runaway Runaway Reaction / Poor Control Start->Runaway LY_Check1 Check Reagent Quality (Anhydrous conditions?) LowYield->LY_Check1 LY_Check2 Was reaction time sufficient? LowYield->LY_Check2 LY_Check3 Was temperature high enough during reflux? LowYield->LY_Check3 SP_Check1 Was initial bromine addition too fast or at too high a temperature? SideProducts->SP_Check1 SP_Check2 Was an excess of bromine used? SideProducts->SP_Check2 SP_Check3 Was purification temperature too high? SideProducts->SP_Check3 RR_Check1 Was initial cooling inadequate? Runaway->RR_Check1 RR_Check2 Was the rate of bromine addition too rapid? Runaway->RR_Check2 LY_Solution1 Solution: Use freshly dried reagents and solvents. LY_Check1->LY_Solution1 LY_Solution2 Solution: Increase reflux time and monitor via TLC/GC. LY_Check2->LY_Solution2 LY_Solution3 Solution: Ensure reflux temperature of 80-100°C is maintained. LY_Check3->LY_Solution3 SP_Solution1 Solution: Add bromine dropwise at 0-10°C. SP_Check1->SP_Solution1 SP_Solution2 Solution: Use precise stoichiometry for Br₂. SP_Check2->SP_Solution2 SP_Solution3 Solution: Use vacuum distillation for purification. SP_Check3->SP_Solution3 RR_Solution1 Solution: Ensure an efficient ice bath is used during initial Br₂ addition. RR_Check1->RR_Solution1 RR_Solution2 Solution: Add bromine dropwise with vigorous stirring. RR_Check2->RR_Solution2

Caption: Troubleshooting Decision Tree for Synthesis.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is intended for qualified professionals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2,3-dimethylbutanoic acid

  • Red phosphorus

  • Bromine (Br₂)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

Procedure:

  • Reaction Setup:

    • In a 500 mL round-bottom flask, place 2,3-dimethylbutanoic acid (1 mole equivalent) and red phosphorus (0.1 mole equivalent).

    • Equip the flask with a dropping funnel containing bromine (1.1 mole equivalent) and a reflux condenser.

    • Place the entire setup in an ice-water bath on a magnetic stirrer.

  • Bromine Addition (Temperature Critical: 0-10 °C):

    • Begin vigorous stirring of the flask contents.

    • Add the bromine dropwise from the dropping funnel over a period of 1-2 hours. Ensure the temperature of the reaction mixture does not exceed 10 °C. The reaction is exothermic, and slow addition is crucial for control.[7]

  • Reaction Reflux (Temperature: 80-100 °C):

    • Once all the bromine has been added, remove the ice bath and replace it with a heating mantle.

    • Heat the reaction mixture to a gentle reflux (approximately 80-100 °C) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add water to quench any remaining PBr₃.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and HBr, followed by a brine wash.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the diethyl ether.

  • Purification (Vacuum Distillation):

    • Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 116 °C / 15 mmHg to obtain pure this compound.[9]

References

  • BenchChem. (2025). Troubleshooting guide for reactions with 5-Bromooxazole-4-carboxylic acid. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Patil, S. L., et al. (2012). Studies in Selectivity Aspects in the Synthesis of Aliphatic α-Bromoaldehydes. Organic Process Research & Development, 16(7), 1297-1302.
  • SATHEE. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Physics Wallah. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Testbook. (n.d.). Hell Volhard Zelinsky Reaction Mechanism - Detailed Explanation. Retrieved from [Link]

  • Google Patents. (1959).
  • BenchChem. (2025). Synthesis of (2R)-2,3-dimethylbutanoic acid: An In-depth Technical Guide. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of (2S)-2,3-Dimethylbutanoic Acid. BenchChem Technical Support.
  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.).
  • Tully, D. (n.d.). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry: A Tenth Edition.
  • Carroll Collected. (n.d.).
  • Pearson. (n.d.). When 2-bromo-2,3-dimethylbutane reacts with a strong base, two al....
  • Organic Syntheses. (n.d.). Alkyl and alkylene bromides.
  • ChemSynthesis. (2025, May 20). 2-bromo-3-methylbutanoic acid. Retrieved from [Link]

  • Google Patents. (2020). CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.
  • Google Patents. (2004).
  • Pacific Biochem Private Limited. (n.d.). 11 Bromo Undeccanoic Acid manufacturer in Mumbai.
  • PrepChem.com. (n.d.). Preparation of 2-bromo-3-methylbutanoyl bromide. Retrieved from [Link]

  • Advanced ChemBlocks. (2026, February 15). (2S)-2-bromo-3,3-dimethyl-butanoic acid 95%.

Sources

Strategies for drying and anhydrous handling of 2-Bromo-2,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-2,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who require robust methods for drying and handling this moisture-sensitive reagent. As an α-bromo carboxylic acid, the presence of water can lead to hydrolysis, side reactions, and inconsistent experimental outcomes, particularly in reactions involving organometallics, strong bases, or other water-sensitive reagents. This document provides field-proven insights and detailed protocols to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry this compound and handle it under anhydrous conditions?

A1: The criticality stems from the compound's chemical nature. The α-bromo group makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack. Water, although a weak nucleophile, can hydrolyze the compound to the corresponding α-hydroxy acid, especially over time or under basic conditions.[1] More importantly, trace moisture can quench highly reactive reagents used in subsequent steps, such as Grignard reagents, organolithiums, or metal hydrides, leading to low or no yield.[2][3] Anhydrous conditions are essential for maintaining the compound's chemical integrity and ensuring the stoichiometry of moisture-sensitive reactions.

Q2: What are the visual or analytical signs of water contamination in my sample?

A2: Visually, a supposedly solid compound that appears as a sticky or clumpy solid, or even a gummy oil, often indicates the presence of residual solvent and/or water.[4] Analytically, the most definitive methods are:

  • Karl Fischer Titration (KFT): This is the gold standard for accurately quantifying water content in a sample.[5]

  • Proton NMR (¹H-NMR) Spectroscopy: A broad singlet peak, whose chemical shift is solvent-dependent, is indicative of water. In anhydrous deuterated solvents, this peak can be integrated to estimate the water content relative to your compound.[6]

Q3: Which common laboratory drying agents are suitable for this compound, and which should be avoided?

A3: The choice of drying agent is crucial. This compound should be dissolved in an appropriate organic solvent (e.g., diethyl ether, dichloromethane) before being treated with a solid desiccant.

  • Recommended: Anhydrous magnesium sulfate (MgSO₄) is an excellent choice. It is slightly acidic, has a high capacity for water, and works quickly.[7][8] Anhydrous sodium sulfate (Na₂SO₄) is a neutral and acceptable alternative, though it is slower and has a lower efficiency.[7][9]

  • Avoid: Anhydrous calcium chloride (CaCl₂) should be avoided. Due to basic impurities, it can react with or form adducts with carboxylic acids.[7] Similarly, basic drying agents like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are incompatible.

Q4: My compound is a solid. How do I use a solid drying agent like MgSO₄?

A4: You cannot add a solid drying agent directly to another solid. The standard procedure is to dissolve your this compound in a suitable dry, water-immiscible organic solvent (e.g., diethyl ether). This solution is then treated with the anhydrous drying agent. After the water has been absorbed, the drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to recover the dried compound.[10][11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the drying and handling process.

Problem 1: After removing the solvent, my product is a sticky oil instead of a solid.

  • Cause: This is a common issue, often caused by residual water or trapped solvent.[4] Even after using a drying agent, microscopic amounts of water can remain, and high-boiling point solvents can be difficult to remove completely.

  • Solution: Azeotropic Drying & High Vacuum

    • Dissolve the sticky residue in a minimal amount of anhydrous toluene.

    • Remove the toluene using a rotary evaporator. Water forms a low-boiling azeotrope with toluene, allowing it to be efficiently removed.[9]

    • Repeat the process two more times to ensure all water is removed.

    • Place the flask containing the compound on a high-vacuum line for several hours (or overnight) to remove the last traces of solvent and moisture. Gentle heating can be applied if the compound is thermally stable and non-volatile.

Problem 2: The drying agent (MgSO₄ or Na₂SO₄) clumps together at the bottom of the flask.

  • Cause: This is a clear indication that the drying agent is saturated with water and more is needed.[12]

  • Solution: Add More Drying Agent

    • Continue to add small portions of the anhydrous drying agent, swirling the flask after each addition.

    • The solution is considered dry when some of the newly added drying agent remains free-flowing in the solution, resembling a snow-globe effect when swirled, rather than clumping with the rest.[5][12]

    • Allow the solution to stand over the drying agent for at least 15-20 minutes to ensure complete water removal.[12]

Problem 3: My anhydrous reaction failed, even though I carefully dried the this compound.

  • Cause: Moisture can be introduced from sources other than your starting material. The most common culprits are insufficiently dried glassware, contaminated solvents, or a compromised inert atmosphere.

  • Solution: A Systems-Check Approach

    • Glassware: Ensure all glassware is rigorously dried immediately before use, either by oven-drying at >125 °C overnight or by flame-drying under vacuum and cooling under a stream of inert gas (N₂ or Ar).[2][3]

    • Solvents: Use freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles).[13] Never assume a solvent is dry just because the bottle is unopened.

    • Inert Atmosphere: Check your Schlenk line or glovebox for leaks. A simple bubbler in the line provides a visual indicator of positive pressure.[14] Ensure needles and septa are in good condition to prevent atmospheric contamination during transfers.

    • Reagent Transfer: Use proper syringe or cannula transfer techniques to move anhydrous liquids. Always flush syringes with inert gas before drawing up a reagent.[13][14]

Decision-Making Workflow for Troubleshooting Anhydrous Reactions

troubleshooting_flow start Anhydrous Reaction Failed q1 Was the this compound rigorously dried? (e.g., Azeotroped/High Vac) start->q1 sub_a Re-dry compound using Protocol 2 and verify with Karl Fischer Titration. q1->sub_a No q2 Was all glassware properly dried? (Oven/Flame-Dried) q1->q2 Yes sub_a->q2 sub_b Re-run with properly dried glassware. Assemble hot and cool under N2/Ar. q2->sub_b No q3 Was the solvent certified anhydrous and handled correctly? q2->q3 Yes sub_b->q3 sub_c Use a fresh bottle of anhydrous solvent or distill your own. Verify dryness. q3->sub_c No q4 Was the inert atmosphere maintained? (Positive Pressure) q3->q4 Yes sub_c->q4 sub_d Check system for leaks. Ensure bubbler shows positive flow. Use fresh septa. q4->sub_d No end_node Re-attempt Reaction q4->end_node Yes sub_d->end_node

Caption: Troubleshooting flowchart for failed anhydrous reactions.

Experimental Protocols

Protocol 1: Standard Drying of this compound Solution

This protocol describes the removal of water from an organic solution of the title compound following an aqueous workup.

Steps:

  • Initial Water Removal: Transfer the organic solution containing your product to a separatory funnel. "Wash" the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This removes the bulk of dissolved water.[9][12] Allow the layers to separate fully and discard the lower aqueous layer (assuming your organic solvent is less dense than water, e.g., diethyl ether).

  • Transfer to Flask: Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add Drying Agent: Add a spatula-tip worth of anhydrous magnesium sulfate (MgSO₄) to the flask. Swirl the contents.

  • Observe and Add More: If the MgSO₄ clumps together, add more portions until some of the powder remains free-flowing.[12]

  • Drying Time: Allow the solution to stand for 15-20 minutes, with occasional swirling, to ensure complete drying.

  • Separation: Remove the hydrated MgSO₄ by gravity filtering the solution through a fluted filter paper into a clean, dry round-bottom flask.[12]

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the dried compound.

  • Final Drying: For maximum dryness, place the compound under high vacuum for at least 1 hour.

Workflow for Standard Drying Protocol

drying_workflow A Organic Solution in Separatory Funnel B Wash with Saturated Brine[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGPkHuAldJvfu-c-wpjjKsAUkMBOxdBy95e1F8wOB1jC3j9758K-NokfgPwVwEAYWnWuyenJVwMy99MWLkYXddy133ooFTK3uialeJFyBp1ChNp-UyWhPB1E0uiW7u9cyDYNis58z2lm6XztwItfGyq-6lmtLuypnWO2trYPQk%3D)] A->B C Transfer Organic Layer to Dry Flask B->C D Add Anhydrous MgSO4 C->D E Swirl and Wait 15-20 min D->E F Gravity Filter to Remove MgSO4 E->F G Remove Solvent (Rotary Evaporator) F->G H Dry Solid Under High Vacuum G->H I Anhydrous Product Ready for Use/Storage H->I

Sources

Validation & Comparative

1H NMR spectral interpretation of 2-Bromo-2,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2-Bromo-2,3-dimethylbutanoic acid , a specialized


-halo acid intermediate used in pharmaceutical synthesis.

Comparison Guide for Structural Elucidation & Quality Control

Executive Summary

This compound (CAS: 594-52-5 for the alkane analog, specific acid derivatives vary) is a sterically congested


-bromo acid. Its NMR spectrum is distinct due to the presence of a quaternary chiral center at the 

-position, which induces significant deshielding and diastereotopic effects on the adjacent isopropyl group.

This guide compares the spectral signature of the target compound against its unbrominated precursor (2,3-dimethylbutanoic acid ) and structurally related analogs to provide a definitive reference for reaction monitoring and structural confirmation.

Structural Analysis & Spin Systems

Understanding the connectivity is a prerequisite for accurate peak assignment.

  • IUPAC Name: this compound[1][2]

  • Structure:

    
    
    
  • Key Features:

    • C2 (Alpha): Quaternary chiral center bonded to Br,

      
      , and COOH.
      
    • C3 (Beta): Methine group of an isopropyl moiety.

    • Symmetry: The molecule is chiral. The two methyl groups on the isopropyl chain (C4/C4') are diastereotopic due to the adjacent chiral center at C2.

Predicted Spin System (First-Order Approximation)
PositionGroupMultiplicityIntegrationDescription
COOH

Broad Singlet1HExchangeable acidic proton.
C3-H

Septet1HCoupled to two methyls (

Hz).
C2-Me

Singlet3HIsolated methyl on quaternary carbon.
C3-Me

Doublet(s)*6HIsopropyl methyls. May appear as two distinct doublets due to chirality.
Comparative Spectral Analysis

The following table contrasts the target compound with its direct precursor, 2,3-dimethylbutanoic acid . This comparison is critical for monitoring the progress of bromination reactions (e.g., Hell-Volhard-Zelinsky).

Table 1: Chemical Shift Comparison (

, ppm in

)
Proton AssignmentPrecursor (2,3-dimethylbutanoic acid)Target (this compound)Shift Effect (

)
Mechanistic Insight

-H (C2-H)
~2.2 - 2.3 (m)Absent N/ADiagnostic loss of signal confirms substitution.

-Me (C2-Me)
~1.10 (d)~1.95 (s) +0.85 Loss of coupling (d

s) and strong deshielding by Br (electronegativity).

-H (C3-H)
~1.90 (m)~2.40 (sept) +0.50Inductive deshielding from

-Bromine.

-Me (C3-Me)
~0.95 (d)~1.05 - 1.15 (dd) +0.15Slight downfield shift; diastereotopic splitting often resolved.
COOH ~11.5 (bs)~11.0 - 12.0 (bs) MinimalHighly concentration/solvent dependent.

Critical Interpretation Note: The transformation of the C2-Methyl group from a doublet at 1.1 ppm to a singlet at ~1.95 ppm is the primary indicator of successful


-bromination. If the doublet persists, the reaction is incomplete.
Detailed Assignment Logic
A. The

-Methyl Singlet (Diagnostic Peak)

In the precursor, the C2-methyl is coupled to the C2-proton, appearing as a doublet. Upon bromination, the C2-proton is replaced by bromine.

  • Multiplicity Change: The C2-methyl is now on a quaternary carbon (no neighbors), collapsing the doublet to a sharp singlet .

  • Chemical Shift: The bromine atom is highly electronegative, pulling electron density away from the carbon skeleton. This "deshielding" effect shifts the methyl signal downfield by approximately 0.8–0.9 ppm.

B. The Diastereotopic Isopropyl Group

Because C2 is a chiral center (bearing Br, Me, iPr, COOH), the two methyl groups on the adjacent C3 isopropyl chain are chemically non-equivalent (diastereotopic).

  • Observation: Instead of a single doublet integrating to 6H, high-field NMR (400 MHz+) will often resolve two distinct doublets (e.g., at 1.08 ppm and 1.12 ppm, each 3H).

  • C3-H Splitting: The methine proton at C3 couples to these two non-equivalent methyls. While typically a septet, it may appear as a complex multiplet if the chemical shift difference between the methyls is significant.

Experimental Protocols
Protocol A: NMR Sample Preparation

To ensure high-resolution spectra capable of resolving diastereotopic protons:

  • Solvent: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% TMS.
    
    • Why? Aprotic solvents prevent exchange broadening of the COOH proton (though it will still be broad).

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Why? High concentrations can cause dimerization of the acid, shifting the COOH peak and potentially affecting the resolution of the

      
      -methyl signal.
      
  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., phosphorus residues from synthesis).

Protocol B: Synthesis Verification (HVZ Reaction)

The compound is typically synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction.

  • Reactants: 2,3-dimethylbutanoic acid +

    
     (1.1 eq) + 
    
    
    
    (cat).
  • Monitoring: Aliquot 50

    
    L every hour, work up (mini-extraction with 
    
    
    
    ), and run NMR.
  • Endpoint: Disappearance of the multiplet at 2.2 ppm (

    
    -H of precursor) and appearance of the singlet at 1.95 ppm.
    
Visualization of Spectral Logic

The following diagram illustrates the logical flow for assigning the NMR signals based on structural connectivity and substituent effects.

NMR_Assignment Structure This compound C2_Pos Position C2 (Alpha) Quaternary Chiral Center Structure->C2_Pos C3_Pos Position C3 (Beta) Isopropyl Methine Structure->C3_Pos C2_Me C2-Methyl Group C2_Pos->C2_Me Attached C3_Me C3-Methyl Groups C2_Pos->C3_Me Induces Chirality Signal_C2 Singlet (~1.95 ppm) Deshielded by Br C2_Pos->Signal_C2 Effect: No Neighbors + Br C3_Pos->C3_Me Attached Signal_C3 Septet (~2.40 ppm) Coupled to 2x Me C3_Pos->Signal_C3 Effect: Beta-Br shift Signal_C3_Me Two Doublets (~1.1 ppm) Diastereotopic C3_Me->Signal_C3_Me Result: Non-equivalence

Figure 1: Logic flow for 1H NMR assignment, highlighting the impact of the chiral center on signal multiplicity.

References
  • Hell-Volhard-Zelinsky Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities. Organometallics (ACS). Detailed tables for solvent and precursor shifts. Retrieved from [Link]

  • 2,3-Dimethylbutanoic Acid Properties. PubChem. Precursor spectral data reference.[3][4][5] Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). General reference for

    
    -bromo acid shifts (e.g., 2-bromo-2-methylpropanoic acid). Retrieved from [Link]
    

Sources

A Comparative Guide to the FTIR Spectroscopy of 2-Bromo-2,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Bromo Carboxylic Acids

α-Bromo carboxylic acids are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry. Their utility stems from the presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom. This arrangement facilitates a range of nucleophilic substitution reactions, making them valuable precursors for the synthesis of α-hydroxy acids, α-amino acids, and other complex molecules. The Hell-Volhard-Zelinskii reaction is a classic and reliable method for the synthesis of these compounds, proceeding via an acid bromide enol intermediate.[1]

Accurate and efficient characterization of these halogenated products is crucial for ensuring reaction success and purity. FTIR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint, revealing the presence and electronic environment of key functional groups. This guide will elucidate the expected FTIR spectral features of 2-bromo-2,3-dimethylbutanoic acid, highlighting the diagnostic shifts induced by α-bromination.

Predicted FTIR Spectra: A Comparative Analysis

Functional GroupVibration Mode2,3-dimethylbutanoic acid (Predicted)This compound (Predicted)Rationale for Spectral Shift
Carboxyl O-HStretching~3300-2500 cm⁻¹ (very broad)~3300-2500 cm⁻¹ (very broad)The broadness due to strong intermolecular hydrogen bonding in the dimeric form is the dominant feature and is not significantly altered by α-bromination.[2][3]
Carbonyl C=OStretching~1710 cm⁻¹ (strong, sharp)~1725-1735 cm⁻¹ (strong, sharp) The highly electronegative bromine atom exerts a strong negative inductive effect (-I), withdrawing electron density from the carbonyl carbon. This shortens and strengthens the C=O bond, increasing the energy required for the stretching vibration and shifting the absorption to a higher wavenumber.[4]
Carboxyl C-OStretching~1300-1200 cm⁻¹ (medium)~1300-1200 cm⁻¹ (medium)While minor shifts may occur, they are generally less pronounced and less diagnostically reliable than the C=O shift.
Carboxyl O-HBending (out-of-plane)~950-910 cm⁻¹ (broad)~950-910 cm⁻¹ (broad)This broad band, characteristic of carboxylic acid dimers, is not expected to shift significantly.[3][5]
Alkyl C-HStretching~2970-2870 cm⁻¹ (strong, sharp)~2970-2870 cm⁻¹ (strong, sharp)The absorptions from the methyl and isopropyl groups remain largely unchanged.
Carbon-Bromine C-Br Stretching N/A ~690-515 cm⁻¹ (medium to weak) This is a new, diagnostically important band appearing in the fingerprint region, confirming the presence of the C-Br bond.[4][6][7]

Key Diagnostic Regions and Interpretation

The primary evidence for the successful synthesis of this compound from its parent acid lies in two key spectral changes:

  • The Carbonyl (C=O) Stretch: The most telling indicator is the shift of the strong, sharp carbonyl absorption to a higher wavenumber (a "blueshift"). For saturated, dimerized carboxylic acids, this peak is typically found around 1710 cm⁻¹.[5] The introduction of an α-bromo substituent will predictably shift this peak by approximately +15 to +25 cm⁻¹, to the ~1725-1735 cm⁻¹ region. This is a direct consequence of the electron-withdrawing nature of the halogen.

  • The Carbon-Bromine (C-Br) Stretch: The appearance of a new absorption band in the far fingerprint region, typically between 690-515 cm⁻¹, is characteristic of the C-Br stretching vibration.[4][6][7] While this region can be complex, the presence of a discernible peak where none existed before is strong evidence of bromination.

The overarching feature of the very broad O-H stretch from ~3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer, will remain in both the reactant and the product.[2][3]

Experimental Protocol: FTIR Sample Analysis

To empirically validate these predictions, the following protocol for sample preparation and analysis using an Attenuated Total Reflectance (ATR) FTIR spectrometer is recommended. ATR is a convenient technique for analyzing solid or liquid samples with minimal preparation.

Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This is crucial to subtract the atmospheric (CO₂ and H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Preparation (2,3-dimethylbutanoic acid):

    • Place a small amount (a few milligrams or a single drop) of 2,3-dimethylbutanoic acid onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis:

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning and In-Between Scans:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

    • Acquire a new background spectrum before analyzing the next sample to ensure no cross-contamination.

  • Sample Preparation and Analysis (this compound):

    • Repeat steps 2 and 3 using the this compound sample.

  • Data Processing:

    • Perform an ATR correction on both spectra if necessary (this is often an automated function in modern spectroscopy software).

    • Baseline correct both spectra to ensure a flat baseline.

    • Normalize the spectra (e.g., to the most intense peak) to allow for a direct visual comparison of relative peak intensities.

Visualization of Key Spectral Changes

The following diagram illustrates the logical workflow for interpreting the FTIR spectra in this comparative analysis.

FTIR_Comparison FTIR Spectral Comparison Workflow P_OH Broad O-H Stretch (~3300-2500 cm⁻¹) B_OH Broad O-H Stretch (~3300-2500 cm⁻¹) P_OH->B_OH Remains Unchanged P_CO Strong C=O Stretch (~1710 cm⁻¹) B_CO Shifted C=O Stretch (~1725-1735 cm⁻¹) P_CO->B_CO Blueshift due to Inductive Effect (-I) P_Fingerprint Fingerprint Region (No C-Br band) B_CBr New C-Br Stretch (~690-515 cm⁻¹) P_Fingerprint->B_CBr Appearance of New Band

Caption: Comparative workflow of key FTIR spectral changes.

Conclusion

The primary distinguishing features in the FTIR spectrum of this compound compared to its non-brominated precursor are a noticeable shift of the carbonyl (C=O) stretching vibration to a higher wavenumber (approximately 1725-1735 cm⁻¹) and the appearance of a new C-Br stretching band in the fingerprint region (approximately 690-515 cm⁻¹). The characteristic broad O-H absorption of the carboxylic acid dimer remains a constant feature in both compounds. By focusing on these key diagnostic regions, researchers can confidently and rapidly assess the outcome of α-bromination reactions.

References

  • Organic Chemistry at CU Boulder. IR: alkyl halides. Available at: [Link]

  • LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • PubChem. 2,3-Dimethylbutanoic acid. Available at: [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Available at: [Link]

  • University of Calgary. IR: carboxylic acids. Available at: [Link]

  • LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • McMurry, John. Organic Chemistry: A Tenth Edition. Cengage Learning.
  • PubChem. This compound. Available at: [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • LibreTexts. (2024, March 17). Hell-Volhard-Zelinskii Reaction. In 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-Bromo-2,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel or modified compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers an in-depth comparison of the expected fragmentation behaviors of 2-bromo-2,3-dimethylbutanoic acid under different ionization techniques, grounded in established chemical principles and supported by experimental data from analogous structures.

Introduction: The Significance of α-Bromo Carboxylic Acids and Mass Spectrometry

α-Bromo carboxylic acids are valuable synthetic intermediates, notably in the production of α-amino acids and other biologically relevant molecules through reactions like the Hell-Volhard-Zelinskii reaction.[1][2] Their structural integrity and purity are critical, necessitating robust analytical methods for their characterization. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the premier technique for this analysis. The pattern of fragments generated upon ionization provides a unique fingerprint, allowing for confident identification and differentiation from isomers and impurities.

The presence of a bromine atom, with its two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, imparts a characteristic M/M+2 isotopic pattern to any fragment containing it, serving as a powerful diagnostic tool in spectrum interpretation.[3][4]

Electron Ionization (EI) Fragmentation: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing rich structural information. For this compound, we can predict a series of fragmentation pathways based on the established behavior of similar molecules.

Key Predicted EI Fragmentation Pathways:
  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation mechanism for carbonyl compounds.[5] The bonds adjacent to the carbonyl group are prone to breaking.

    • Loss of the Carboxyl Group (-COOH): Cleavage of the bond between the carbonyl carbon and the α-carbon is expected, leading to the loss of a COOH radical (45 Da).

    • Loss of the Isopropyl Group: Cleavage of the bond between the α-carbon and the adjacent isopropyl group.

  • Loss of Bromine: The C-Br bond is relatively weak and susceptible to cleavage, resulting in the loss of a bromine radical (⁷⁹Br or ⁸¹Br). The resulting cation would be resonance-stabilized.

  • Cleavage of the C-C bond of the Butanoic Acid Backbone: Fragmentation can occur along the carbon chain. A particularly favorable cleavage is the loss of the tert-butyl group, which can form a stable tert-butyl cation.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen.[5][6][7][8] In this compound, a hydrogen atom from one of the methyl groups of the isopropyl moiety can be transferred to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral propene molecule.

The following diagram illustrates the primary predicted EI fragmentation pathways.

EI_Fragmentation_of_2-Bromo-2,3-dimethylbutanoic_acid cluster_alpha α-Cleavage cluster_direct Direct Bond Cleavage cluster_rearrangement McLafferty Rearrangement M [C₆H₁₁BrO₂]⁺˙ Molecular Ion F1 Loss of •COOH [C₅H₁₀Br]⁺ M->F1 - •COOH F2 Loss of •CH(CH₃)₂ [C₃H₄BrO₂]⁺ M->F2 - •CH(CH₃)₂ F3 Loss of •Br [C₆H₁₁O₂]⁺ M->F3 - •Br F4 Formation of t-butyl cation [C₄H₉]⁺ M->F4 - •C₂H₂BrO₂ F5 Loss of C₃H₆ (propene) [C₃H₅BrO₂]⁺˙ M->F5 rearrangement

Caption: Predicted EI fragmentation pathways for this compound.

Comparative Fragmentation Data

To substantiate these predictions, we can compare them with the known fragmentation patterns of structurally related compounds.

CompoundKey Fragments (m/z)InterpretationReference
Pivalic Acid (2,2-dimethylpropanoic acid) 57, 41, 29The base peak at m/z 57 corresponds to the stable tert-butyl cation [(CH₃)₃C]⁺, formed by loss of the carboxyl group.[9][10][11]
2-Bromobutanoic Acid 138/140, 110, 87, 45The pair at m/z 138/140 is likely due to loss of an ethyl group. The peak at m/z 87 corresponds to the loss of Br.[6][12][13][14]
α-Bromoisobutyric Acid 122/124, 85, 43The pair at m/z 122/124 likely represents the loss of the carboxyl group. The peak at m/z 85 corresponds to the loss of Br.[15]

Based on these comparisons, the most intense peak (base peak) in the EI spectrum of this compound is likely to be the fragment resulting from the loss of the bromine atom, or a fragment resulting from cleavage of the carbon backbone. The characteristic isotopic signature of bromine will be a key identifier for fragments containing the bromine atom.

Electrospray Ionization (ESI) Fragmentation: A Softer Approach

Electrospray ionization is a soft ionization technique that typically results in protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with less extensive fragmentation compared to EI.[16][17] Fragmentation is then induced in the gas phase through collision-induced dissociation (CID), often in a tandem mass spectrometer (MS/MS).

Negative Ion Mode (ESI⁻)

For carboxylic acids, negative ion mode is often preferred due to the facile loss of the acidic proton to form a stable carboxylate anion [M-H]⁻. The subsequent MS/MS fragmentation of this anion is often diagnostic.

  • Decarboxylation: A common fragmentation pathway for carboxylate anions is the neutral loss of CO₂ (44 Da).[18][19]

  • Loss of HBr: Elimination of hydrogen bromide (80/82 Da) is also a plausible pathway.

Positive Ion Mode (ESI⁺)

In positive ion mode, the protonated molecule [M+H]⁺ is formed. Its fragmentation is typically initiated by the loss of neutral molecules.

  • Loss of Water: The protonated carboxylic acid can readily lose a molecule of water (H₂O, 18 Da).

  • Loss of HBr: Similar to the negative mode, the loss of hydrogen bromide can occur.

The choice between positive and negative ion modes will depend on the specific analytical goals, with negative mode often providing a cleaner spectrum dominated by the deprotonated molecule and its primary fragments.

Experimental Protocols for Analysis

To acquire mass spectra for this compound, either GC-MS or LC-MS can be employed. The choice of technique depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

GC-MS Analysis Protocol

Due to the polarity and low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis.[7][20] Silylation is a common and effective method.[3]

GC-MS_Workflow Sample Sample containing This compound Derivatization Derivatization (e.g., Silylation with BSTFA) Sample->Derivatization GC Gas Chromatography (Separation on a non-polar column) Derivatization->GC Ionization Electron Ionization (EI) GC->Ionization MS Mass Spectrometry (Detection of fragments) Ionization->MS Analysis Data Analysis (Fragmentation Pattern Interpretation) MS->Analysis

Caption: General workflow for GC-MS analysis with derivatization.

Step-by-Step GC-MS Protocol (Silylation):

  • Sample Preparation: Accurately weigh 1-2 mg of the sample into a micro-reaction vial.

  • Solvent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Derivatization Reagent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For sterically hindered acids, the addition of 1% trimethylchlorosilane (TMCS) can catalyze the reaction.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • GC-MS Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (Typical):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 60°C for 2 min, then ramp at 10°C/min to 300°C and hold for 5 min.[21]

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[21]

    • Mass Range: Scan from m/z 40 to 600.[21]

LC-MS/MS Analysis Protocol

LC-MS is well-suited for the analysis of polar compounds like carboxylic acids, and derivatization can be used to enhance sensitivity and chromatographic retention.[22]

LC-MS_Workflow Sample Sample containing This compound Dilution Dilution in Mobile Phase or Derivatization (e.g., with 3-NPH) Sample->Dilution LC Liquid Chromatography (Reversed-Phase Separation) Dilution->LC Ionization Electrospray Ionization (ESI) (Positive or Negative Mode) LC->Ionization MSMS Tandem Mass Spectrometry (MS/MS) (Precursor ion selection and CID) Ionization->MSMS Analysis Data Analysis (Fragmentation Pattern Interpretation) MSMS->Analysis

Caption: General workflow for LC-MS/MS analysis.

Step-by-Step LC-MS/MS Protocol (without derivatization):

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • LC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high percentage of mobile phase B.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Precursor Ion Selection: Isolate the [M-H]⁻ ion of this compound.

    • Collision-Induced Dissociation (CID): Apply collision energy to induce fragmentation of the precursor ion.

    • Product Ion Scan: Scan for the resulting fragment ions.

Conclusion

The mass spectrometric fragmentation of this compound is predictable based on fundamental principles of organic mass spectrometry and comparative data from analogous structures. Under EI, a complex fragmentation pattern involving α-cleavage, loss of bromine, and McLafferty rearrangement is expected, providing detailed structural information. ESI, particularly in the negative ion mode, offers a softer ionization approach, yielding the deprotonated molecule with characteristic fragmentation via decarboxylation. The choice between GC-MS and LC-MS will be dictated by the specific analytical requirements, with both techniques offering robust platforms for the characterization of this and other α-bromo carboxylic acids. The provided protocols offer a starting point for method development, ensuring reliable and reproducible analysis for researchers in the field.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6417, Pivalic acid. Retrieved February 26, 2026, from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6655, 2-Bromobutanoic acid. Retrieved February 26, 2026, from [Link].

  • NIST. (n.d.). α-Bromoisobutyric acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 26, 2026, from [Link].

  • Mass Spectrometry of Trimethylsilyl Derivatives. In CORE. Retrieved February 26, 2026, from [Link].

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Retrieved February 26, 2026, from a website providing educational resources on organic chemistry.
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved February 26, 2026, from [Link].

  • Zhang, Z., et al. (2021).
  • Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved February 26, 2026, from [Link].

  • Pivalic acid. (n.d.). In a chemical supplier's online catalog. Retrieved February 26, 2026, from a commercial website like MilliporeSigma.
  • Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1239-1251.
  • NIST. (n.d.). 2-Bromobutyric acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 26, 2026, from [Link].

  • Wolrab, D., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Retrieved February 26, 2026, from [Link].

  • NIST. (n.d.). 2-Bromobutyric acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 26, 2026, from [Link].

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.
  • NIST. (n.d.). α-Bromophenylacetic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 26, 2026, from [Link].

  • MassBank. (2008). PIVALIC ACID; EI-B; MS. Retrieved February 26, 2026, from [Link].

  • ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline. Retrieved February 26, 2026, from [Link].

  • FooDB. (2020). Showing Compound Pivalic acid (FDB111687). Retrieved February 26, 2026, from [Link].

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromobutane. Retrieved February 26, 2026, from a website providing educational resources on organic chemistry.
  • Kertesz, V., & Gaskell, S. J. (2019).
  • Khaniya, B., et al. (2016). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry, 51(10), 963-971.
  • ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(-)-MS/MS. Retrieved February 26, 2026, from [Link].

  • NIST. (n.d.). Propanoic acid, 2,2-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 26, 2026, from [Link].

  • NIST. (n.d.). α-Bromophenylacetic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 26, 2026, from [Link].

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • NIST. (n.d.). α-Bromophenylacetic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 26, 2026, from [Link].

  • NIST. (n.d.). 2-Bromovaleric acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 26, 2026, from [Link].

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved February 26, 2026, from a chemistry education website.
  • Zhang, Z., et al. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols, 1(6), e177.
  • Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved February 26, 2026, from [Link].

  • Journal of Pharmacognosy and Phytochemistry. (2019). GC–MS analysis and antimicrobial activity of various solvent extracts from Simarouba glauca leaves. Retrieved February 26, 2026, from a scientific journal's website.

Sources

Differentiating 2-Bromo-2,3-dimethylbutanoic acid from structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Differentiation of 2-Bromo-2,3-dimethylbutanoic Acid and Its Positional Isomers

Abstract

The unambiguous structural elucidation of active pharmaceutical ingredients and their related impurities is a cornerstone of drug development and chemical research. Structural isomers, which share the same molecular formula but differ in atomic connectivity, present a significant analytical challenge. This guide provides a comprehensive comparison of analytical methodologies to differentiate this compound from its closely related positional isomers: 3-Bromo-2,3-dimethylbutanoic acid and 4-Bromo-2,3-dimethylbutanoic acid. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy, offering not only detailed experimental protocols but also the fundamental principles that govern their differential power. This document is intended for researchers, scientists, and drug development professionals who require robust and validated methods for isomer characterization.

The Challenge: Differentiating Key Positional Isomers

This compound is a chiral α-halogenated carboxylic acid that serves as a valuable synthetic intermediate.[1][2] Its utility in synthesis, particularly for compounds like the sedative bromisoval, necessitates stringent quality control to ensure isomeric purity.[1] The primary challenge lies in distinguishing it from its positional isomers, where the bromine atom is located at a different position on the 2,3-dimethylbutanoic acid backbone.

The three key isomers under consideration are:

  • This compound (Target Compound): Bromine is on the quaternary α-carbon.

  • 3-Bromo-2,3-dimethylbutanoic acid (Isomer A): Bromine is on the tertiary C3 carbon.

  • 4-Bromo-2,3-dimethylbutanoic acid (Isomer B): Bromine is on a primary carbon (one of the C3 methyl groups).

A definitive analytical strategy must exploit the subtle yet profound differences in the chemical and physical properties imparted by the bromine atom's location.

Caption: Structures of this compound and its key positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of organic molecules, making it the primary tool for isomer differentiation. Both ¹H and ¹³C NMR provide a unique fingerprint based on the chemical environment of each nucleus.

Causality of Differentiation via NMR

The position of the electronegative bromine atom dramatically alters the local electronic environment. This influences the magnetic shielding of nearby protons and carbons, resulting in predictable and diagnostic changes in their chemical shifts. Furthermore, the molecular symmetry and the presence of chiral centers create unique splitting patterns and non-equivalence between seemingly identical protons, a phenomenon known as diastereotopicity.[3][4][5]

Predicted ¹H NMR Spectral Analysis
  • This compound (Target):

    • Key Feature: The absence of a proton on the α-carbon (C2). The spectrum will lack a signal in the typical α-proton region (~4-5 ppm).

    • Methine Proton (C3): A multiplet will be observed for the C3-H, coupled to the two adjacent methyl groups.

    • Methyl Groups: Two distinct signals for the C3-methyls and one signal for the C2-methyl group are expected.

  • 3-Bromo-2,3-dimethylbutanoic acid (Isomer A):

    • Key Feature: A downfield singlet for the α-proton (C2-H), as it has no adjacent protons to couple with. Its chemical shift will be influenced by the adjacent carbonyl group.

    • Methyl Groups: Two singlets for the two methyl groups attached to the bromine-bearing C3. One doublet for the C2-methyl group, coupled to the C2-H.

  • 4-Bromo-2,3-dimethylbutanoic acid (Isomer B):

    • Key Feature: The presence of a signal for the brominated methylene group (-CH₂Br), which will appear as a multiplet (likely a doublet of doublets or an AB quartet) around 3.5 ppm.[6]

    • Diastereotopicity: The C2 is a chiral center, rendering the two protons on the C4 methylene group diastereotopic.[7][8] This means they are chemically non-equivalent and will have different chemical shifts and couple with each other, leading to a more complex splitting pattern than a simple doublet.[3][5]

    • Methine Proton (C3): A multiplet for the C3-H, coupled to the C4-methylene protons and the C3-methyl protons.

Predicted ¹³C NMR Spectral Analysis

The number of unique carbon signals and their chemical shifts provide definitive confirmation.

  • This compound (Target): Will show 6 unique carbon signals. The C2 carbon bearing the bromine will be significantly downfield (~50-60 ppm) and will be a quaternary signal (no attached protons).

  • 3-Bromo-2,3-dimethylbutanoic acid (Isomer A): Will show 6 unique carbon signals. The C3 carbon bearing the bromine will be downfield.

  • 4-Bromo-2,3-dimethylbutanoic acid (Isomer B): Will show 6 unique carbon signals. The key differentiator is the signal for the brominated methylene carbon (-CH₂Br) which appears in the ~30-40 ppm range.

Data Summary: Predicted NMR Chemical Shifts
CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound No Cα-H signal. C3-H (multiplet). Three distinct methyl signals. COOH (~12 δ).C=O (170-175). C2-Br (quaternary, ~50-60) . C3 (methine). Three methyl carbons.
3-Bromo-2,3-dimethylbutanoic acid Cα-H (singlet). Two C3-methyls (singlets). One C2-methyl (doublet). COOH (~12 δ).C=O (170-175). C3-Br (quaternary) . C2 (methine). Three methyl carbons.
4-Bromo-2,3-dimethylbutanoic acid -CH₂Br (diastereotopic multiplet, ~3.5) . Cα-H (multiplet). COOH (~12 δ).C=O (170-175). C4-Br (methylene, ~30-40) . C2 & C3 (methines). Two methyl carbons.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-15 mg of the analyte in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher for better resolution.

    • Acquire the spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate 16-32 scans to ensure a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument using broadband proton decoupling.

    • Use a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.[6]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign chemical shifts relative to TMS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_id Isomer Identification Prep Dissolve Sample in CDCl₃ + TMS Acq_H1 Acquire ¹H Spectrum (400 MHz, 32 scans) Prep->Acq_H1 Acq_C13 Acquire ¹³C Spectrum (1024 scans) Prep->Acq_C13 Process Fourier Transform, Phasing, Baseline Correction Acq_H1->Process Acq_C13->Process Analyze Assign Signals: Chemical Shift, Splitting, Integration Process->Analyze ID Compare experimental data to predicted spectra Analyze->ID

Caption: Standard workflow for isomer differentiation using NMR spectroscopy.

GC-MS: Orthogonal Separation and Fragmentation Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides a dual-pronged approach: physical separation of the isomers followed by their identification based on mass-to-charge ratio and fragmentation patterns.[9]

Causality of Differentiation via GC-MS
  • Gas Chromatography (GC): Isomers often have slightly different boiling points and polarities, which allows them to be separated in time as they travel through a GC column.[10][11] The isomer with the lowest boiling point and/or least interaction with the stationary phase will elute first, providing a characteristic retention time.

  • Mass Spectrometry (MS): While all three isomers have the same molecular weight, the high-energy electron ionization process causes the molecular ion to break apart into smaller, charged fragments.[12][13] The fragmentation pathways are dictated by the stability of the resulting carbocations and radicals, which is highly dependent on the location of the bromine atom and methyl groups.

Predicted MS Fragmentation Analysis

The molecular ion ([M]⁺) for C₆H₁₁BrO₂ will appear as a pair of peaks of nearly equal intensity at m/z 194 and 196, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][14] The key to differentiation lies in the unique fragment ions.

  • This compound (Target):

    • α-Cleavage: Loss of the isopropyl group (•CH(CH₃)₂) would be unfavorable. Loss of the carboxyl group (•COOH, m/z 45) or bromine radical (•Br, m/z 79/81) are probable. Cleavage between C2-C3 would yield a stable tertiary carbocation.

  • 3-Bromo-2,3-dimethylbutanoic acid (Isomer A):

    • α-Cleavage: Cleavage of the C2-C3 bond is highly likely, leading to fragments corresponding to [M - Br]⁺ and other characteristic ions. Loss of •Br would generate a stable tertiary carbocation.

  • 4-Bromo-2,3-dimethylbutanoic acid (Isomer B):

    • Key Fragment: The loss of •CH₂Br (m/z 93/95) is a highly characteristic pathway, leading to a prominent peak at m/z 101.[6] This is a major distinguishing feature.

    • Other fragments will arise from the loss of •Br and •COOH.

Data Summary: Predicted GC-MS Data
CompoundExpected GC Elution OrderKey Fragment Ions (m/z)
This compound Intermediate[M]⁺ (194/196), [M-Br]⁺ (115), [M-COOH]⁺ (149/151)
3-Bromo-2,3-dimethylbutanoic acid Last (likely highest boiling point)[M]⁺ (194/196), [M-Br]⁺ (115), fragments from C2-C3 cleavage
4-Bromo-2,3-dimethylbutanoic acid First (likely lowest boiling point)[M]⁺ (194/196), [M-CH₂Br]⁺ (101) , [M-Br]⁺ (115)

Note: Elution order is predictive and depends heavily on the specific GC column and conditions used.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization (e.g., methylation of the carboxylic acid) may be required to improve volatility and peak shape.

  • GC System:

    • Injector: Use a split/splitless inlet, typically at 250 °C.[15]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, like a DB-5ms or HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C.

  • MS System:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.[6]

    • Mass Analyzer: Scan a mass range of m/z 40-300.

    • Interface Temperature: Maintain the GC-MS transfer line at ~280 °C.

  • Data Analysis: Identify the peak for each isomer by its retention time. Analyze the mass spectrum of each peak, paying close attention to the molecular ion and the unique fragmentation patterns.

GCMS_Workflow Sample Prepare Dilute Sample (in Dichloromethane) Inject Inject into GC Sample->Inject Separate Separation in GC Column (Based on Volatility) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Fragment Molecular Ion Fragmentation Ionize->Fragment Detect Mass Analyzer (Detects m/z) Fragment->Detect Result Data Analysis: Retention Time + Fragmentation Pattern Detect->Result

Caption: Workflow for isomer separation and identification using GC-MS.

Infrared (IR) Spectroscopy: A Supporting Role

While not as definitive as NMR or MS, IR spectroscopy can provide supporting evidence. It is excellent for confirming the presence of the carboxylic acid functional group.

Causality of Differentiation via IR

All three isomers will exhibit the characteristic absorptions of a carboxylic acid:

  • A very broad O-H stretching band from ~2500-3300 cm⁻¹.[16][17]

  • An intense C=O stretching band from ~1700-1760 cm⁻¹.[16][17]

The differentiation lies in the more subtle vibrations in the fingerprint region (<1500 cm⁻¹). The C-Br stretching vibration (~500-650 cm⁻¹) and the C-C skeletal vibrations will differ slightly for each isomer due to the different atomic arrangements. However, these differences can be minor and may overlap with other absorptions, making definitive assignment difficult without authentic reference standards for comparison.

Data Summary: Predicted IR Absorptions
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Key Fingerprint Differences
All Isomers 2500-3300 (very broad)1700-1760 (strong)~500-650Subtle shifts in skeletal vibrations based on substitution pattern.
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Liquid/Oil: Place a drop of the neat sample between two NaCl or KBr salt plates to create a thin film.

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[6]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic functional group absorptions and compare the fingerprint regions of the different isomers.

Integrated Analytical Strategy and Conclusion

For the unambiguous differentiation of this compound from its positional isomers, a multi-technique, hierarchical approach is recommended.

  • Primary Identification (NMR): Begin with ¹H and ¹³C NMR spectroscopy. This single technique provides the most definitive and structurally rich information and can often unambiguously identify the correct isomer based on the presence/absence of the Cα-H, the unique chemical shifts of the carbons bearing bromine, and diastereotopicity effects.

  • Orthogonal Confirmation (GC-MS): Use GC-MS as a powerful secondary technique. It confirms the molecular weight and provides orthogonal data through chromatographic separation and mass spectral fragmentation patterns. The observation of a unique fragment, such as the m/z 101 peak for Isomer B, is exceptionally strong evidence.

  • Functional Group Verification (IR): Employ IR spectroscopy as a rapid, cost-effective method to confirm the presence of the carboxylic acid functional group and as a supplementary check against a known standard.

By integrating the data from these three techniques, researchers can build a self-validating system that ensures the highest degree of confidence in the structural assignment.

Integrated_Strategy cluster_primary Primary Analysis cluster_secondary Secondary Confirmation cluster_tertiary Supporting Data Start Unknown Isomer Mixture NMR ¹H & ¹³C NMR Spectroscopy Start->NMR NMR_Q Unambiguous Structure? (Connectivity, Diastereotopicity) NMR->NMR_Q GCMS GC-MS Analysis NMR_Q->GCMS No / Confirmation Needed End Structure Confirmed NMR_Q->End  Yes GCMS_Q Confirm MW & Fragmentation? (e.g., m/z 101 for Isomer B) GCMS->GCMS_Q IR FTIR Spectroscopy GCMS_Q->IR No / Further Support GCMS_Q->End  Yes IR_Q Confirm Functional Group? IR->IR_Q IR_Q->End  Yes (with other data) Inconclusive Inconclusive Data (Requires further investigation) IR_Q->Inconclusive No

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.